3-Chlorophenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-chlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRIAWUJYMLJOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177690 | |
| Record name | m-Chlorophenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2312-23-4 | |
| Record name | Hydrazine, (3-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2312-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Chlorophenylhydrazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002312234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Chlorophenylhydrazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-chlorophenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis mechanism, experimental protocols, and relevant data for the preparation of 3-chlorophenylhydrazine hydrochloride, a key intermediate in the pharmaceutical and chemical industries.
Core Synthesis Mechanism
The most prevalent and industrially significant method for synthesizing this compound begins with 3-chloroaniline as the starting material. The synthesis is a two-step process involving diazotization followed by reduction.
Step 1: Diazotization of 3-Chloroaniline
The initial step is the conversion of the primary aromatic amine, 3-chloroaniline, into a diazonium salt. This reaction is conducted in a cold, acidic solution, typically using hydrochloric acid, to which an aqueous solution of sodium nitrite is added dropwise. The nitrous acid generated in situ reacts with the 3-chloroaniline to form 3-chlorobenzenediazonium chloride.[1][2] Maintaining a low temperature (0–5 °C) is critical to prevent the unstable diazonium salt from decomposing.[1]
Step 2: Reduction of the Diazonium Salt
The intermediate diazonium salt is then reduced to form the desired hydrazine derivative. Several reducing agents can be employed for this transformation, with the choice of agent impacting reaction conditions, yield, and purity. Common reducing agents include:
-
Sodium Pyrosulfite (Sodium Metabisulfite): This reagent is used under controlled pH (7-9) and temperature (10-35 °C) conditions to reduce the diazonium salt.[1]
-
Stannous Chloride (SnCl₂): In an acidic medium, stannous chloride is an effective reducing agent for converting diazonium salts to hydrazines.[2][3]
-
Sodium Bisulfite: This is another common reducing agent used for this conversion.[4]
The reaction mixture is then typically acidified with hydrochloric acid, which protonates the hydrazine to form the stable hydrochloride salt, facilitating its precipitation and isolation.[1]
Synthesis Pathway and Experimental Workflow
The following diagrams illustrate the chemical pathway and a generalized experimental workflow for the synthesis.
Caption: Chemical synthesis pathway for this compound.
Caption: Generalized experimental workflow for the synthesis.
Experimental Protocols
Below is a detailed experimental protocol adapted from cited literature for the synthesis of this compound using sodium pyrosulfite as the reducing agent.[1]
Materials and Equipment:
-
3-Chloroaniline
-
10N Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Pyrosulfite (Na₂S₂O₅)
-
Sodium Hydroxide (NaOH)
-
Activated Carbon
-
Beakers (800ml, 1000ml)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Diazotization:
-
In an 800ml beaker, add 55ml of water and, while stirring, carefully add 57.5ml of 10N hydrochloric acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add 25.4 grams of 3-chloroaniline to the cold acid solution.
-
Once the temperature returns to 0 °C, slowly add a solution of 15 grams of sodium nitrite in 30ml of water. Maintain the temperature at 5 °C throughout the addition.
-
After the addition is complete, adjust the system pH to 1-2 and allow the reaction to proceed for 20 minutes.
-
Filter the resulting solution to remove any impurities, and retain the filtrate (the diazonium salt solution).
-
-
Reduction and Hydrolysis:
-
In a separate 1000ml beaker, add 125ml of water and, while stirring, add 64 grams of sodium pyrosulfite and 65 grams of sodium hydroxide. The pH of this solution should be approximately 7.
-
Cool this reducing solution to 18 °C.
-
Slowly add the previously prepared diazonium salt filtrate to the reducing solution. During this addition, maintain the temperature between 20-22 °C and the pH at 7.
-
After stirring for 30 minutes, add 115ml of 10N hydrochloric acid to the reaction mixture.
-
Heat the mixture to 97-100 °C and maintain this temperature for 30 minutes.
-
-
Isolation and Purification:
-
Cool the reaction mixture to 20 °C to allow the product to crystallize.
-
Filter the mixture and retain the filter cake (the crude product).
-
To purify, add the filter cake to water, heat to 80-90 °C, and add 4 grams of activated carbon for decolorization.
-
Stir for 5 minutes, then filter the hot solution to remove the carbon.
-
Cool the filtrate to 15 °C, add 46ml of hydrochloric acid to precipitate the purified product.
-
Filter the crystals, wash with a small amount of cold water, and dry to obtain the final this compound product.
-
Quantitative Data
The following table summarizes key quantitative data from various synthesis protocols.
| Parameter | Value | Method/Reducing Agent | Source |
| Purity | 99.50% | Sodium Pyrosulfite | [1] |
| Purity | 99.2% | Ammonium Sulfite | [5] |
| Yield | 86.8% | Ammonium Sulfite | [5] |
| ESI-Mass | m/z: 143.3 (M+1)⁺ | Sodium Bisulfite | [4] |
| ¹H NMR (DMSO-d₆) | δ 6.94–6.96 (d, 2H), 7.09 (d, 1H), 7.29–7.31 (t, 1H), 7.40–7.42 (d, 1H), 8.01 (s, broad, 1H), 10.47 (d, broad, 3H) | Sodium Bisulfite | [4] |
| IR (KBr, cm⁻¹) | 3142.2, 3024.4, 2662.6, 1586.9, 1507.9, 1074.3, 887.5, 768.3, 685.0, 489.7 | Sodium Bisulfite | [4] |
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and personal protective equipment. The protocols described are based on published literature and may require optimization for specific laboratory conditions.
References
- 1. CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
3-Chlorophenylhydrazine hydrochloride physical and chemical properties
An In-depth Technical Guide to 3-Chlorophenylhydrazine Hydrochloride: Physical and Chemical Properties for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 2312-23-4), a key intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visualizations to support laboratory work and theoretical understanding. The information compiled herein covers its chemical identity, physical characteristics, reactivity, and established analytical and synthesis methodologies.
Chemical Identity and Structure
This compound is the hydrochloride salt of 3-chlorophenylhydrazine. The salt form enhances its stability and solubility in aqueous solutions, making it a convenient precursor for various chemical transformations.[1]
-
IUPAC Name : (3-chlorophenyl)hydrazine;hydrochloride[2]
-
Synonyms : (3-Chlorophenyl)hydrazine monohydrochloride, m-Chlorophenylhydrazine hydrochloride, N-(3-Chlorophenyl)hydrazine hydrochloride[1]
-
Molecular Formula : C₆H₈Cl₂N₂ (also represented as C₆H₇ClN₂·HCl)[4][5]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a clear reference for experimental design and handling.
Table 1: Physical Properties
| Property | Value | Source(s) |
| Appearance | White to cream or pale brown crystalline powder | [5][6][7] |
| Molecular Weight | 179.05 g/mol | [4][8] |
| Melting Point | 240-245 °C (decomposes) | [3][9] |
| Boiling Point | 266 °C at 760 mmHg | [3] |
| Solubility | Soluble in water and methanol | [1][6] |
| Flash Point | 114.7 °C | [3] |
| Vapor Pressure | 0.00887 mmHg at 25 °C | [3] |
Table 2: Chemical and Safety Properties
| Property | Value | Source(s) |
| LogP | 3.20090 | [3] |
| Stability | Stable under recommended storage conditions. Air and moisture sensitive. | [6][10] |
| Incompatible Materials | Strong oxidizing agents | [9][10] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) | [6][9] |
| Signal Word | Danger | [3][8] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis Protocol: Diazotization and Reduction of 3-Chloroaniline
A common method for synthesizing this compound involves the diazotization of 3-chloroaniline, followed by a reduction of the resulting diazonium salt.[11]
Materials:
-
3-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Metabisulfite (Na₂S₂O₅) or Stannous Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve 3-chloroaniline in a solution of concentrated hydrochloric acid and water.[11]
-
Cool the mixture to 0-5 °C in an ice bath.[12]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.[11][13]
-
Stir the mixture for an additional 20-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.[11]
-
-
Reduction:
-
In a separate vessel, prepare a reducing solution. A solution of sodium metabisulfite and sodium hydroxide in water can be used, with the pH adjusted to between 7 and 9.[11]
-
Cool the reducing solution to approximately 15-20 °C.[11]
-
Slowly add the previously prepared diazonium salt solution to the reducing solution, carefully controlling the temperature.[11]
-
-
Hydrolysis and Isolation:
-
After the reduction is complete, acidify the reaction mixture by adding concentrated hydrochloric acid.[11]
-
Heat the solution to approximately 90-100 °C for about 30 minutes to hydrolyze the intermediate.[11]
-
Cool the mixture to below 20 °C to precipitate the this compound product.[11]
-
Collect the solid product by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain the final compound.[11]
-
Analytical Protocol: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and detecting related impurities, such as positional isomers.[12]
Instrumentation & Conditions:
-
HPLC System: A system equipped with a UV detector (e.g., Shimadzu LC-PDA system).[12]
-
Column: Waters X-Bridge C18 column (250 mm × 4.6 mm, 3.5 µm) or equivalent.[12]
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at 239 nm.[12]
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of a known concentration in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the same solvent as the standard to achieve a similar concentration.
-
Injection: Inject equal volumes (e.g., 5 µL) of the standard and sample solutions into the HPLC system.[12]
-
Analysis: Record the chromatograms and determine the area of the main peak corresponding to this compound. Calculate the purity by comparing the peak area of the sample to that of the standard. Impurities can be identified by their retention times relative to the main peak and quantified.
Visualizations
Diagrams created using Graphviz (DOT language) illustrate key processes and relationships involving this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
HPLC Analysis Workflow
Caption: General workflow for HPLC purity analysis.
Role in Drug Discovery
Caption: Role as a building block in synthesizing bioactive molecules.
Applications in Research and Drug Development
This compound serves as a versatile building block in organic chemistry, particularly in the synthesis of heterocyclic compounds. Its primary application lies in the Fischer indole synthesis to create chlorinated indole derivatives. Furthermore, it is a precursor for synthesizing various pyrazole-containing compounds, some of which have shown potential as potent DNA gyrase inhibitors with antibacterial activity.[3] Its utility extends to the development of other biologically active molecules and dyes.[13]
Handling and Safety
Due to its hazardous nature, this compound must be handled with appropriate safety precautions.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[9][10] A NIOSH-approved respirator is recommended if dust formation is likely.[9][10]
-
Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[9] Use in a well-ventilated area or under a chemical fume hood.[14] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9][10] It is recommended to store under an inert gas as the compound can be air and hygroscopic.[6]
-
First Aid: In case of inhalation, move the person to fresh air. If skin contact occurs, wash off with soap and plenty of water. For eye contact, flush with water. If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.[9]
References
- 1. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. 3-Chloro Phenyl Hydrazine Hydrochloride | CAS#:2312-23-4 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 2312-23-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. This compound, CasNo.2312-23-4 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 8. 3-Chlorophenyl hydrazine hydrochloride | 2312-23-4 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Page loading... [guidechem.com]
- 14. fishersci.com [fishersci.com]
Spectroscopic Profile of 3-Chlorophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorophenylhydrazine hydrochloride (CAS No: 2312-23-4), a key intermediate in pharmaceutical and chemical synthesis. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols to aid in the replication and interpretation of these results.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR Data
The ¹H NMR spectrum was recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.94 – 6.96 | m | 2H | Aromatic CH |
| 7.09 | d | 1H | Aromatic CH |
| 7.29 – 7.31 | t | 1H | Aromatic CH |
| 7.40 – 7.42 | d | 1H | Aromatic CH |
| 8.01 | s (broad) | 1H | NH |
| 10.47 | d (broad) | 3H | NH₃⁺ |
¹³C NMR Data
Due to the limited availability of experimental ¹³C NMR data for this compound in publicly accessible databases, a predicted spectrum was generated to provide an estimated profile of the carbon resonances. These predictions are based on computational models and serve as a reference guide.
| Predicted Chemical Shift (ppm) | Assignment |
| 149.5 | C-N |
| 133.8 | C-Cl |
| 130.7 | Aromatic CH |
| 120.2 | Aromatic CH |
| 113.8 | Aromatic CH |
| 112.7 | Aromatic CH |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The spectrum for this compound was obtained using a Potassium Bromide (KBr) disc method.[1]
| Wavenumber (cm⁻¹) | Assignment |
| 3142.2 | N-H stretch |
| 3024.4 | Aromatic C-H stretch |
| 2662.6 | N-H stretch (ammonium salt) |
| 1586.9 | N-H bend |
| 1507.9 | Aromatic C=C stretch |
| 1074.3 | C-N stretch |
| 887.5 | C-H out-of-plane bend |
| 768.3 | C-H out-of-plane bend |
| 685.0 | C-Cl stretch |
| 489.7 | Skeletal vibrations |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the mass-to-charge ratio (m/z) of the protonated molecule.
| Parameter | Value |
| Calculated m/z (M+H)⁺ | 142.5 |
| Found m/z (M+H)⁺ | 143.3[1] |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
¹H NMR:
-
Frequency: 400 MHz
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR (Predicted):
-
Computational prediction was performed using standard cheminformatics software.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Disc Method):
-
Approximately 1-2 mg of this compound was finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation and Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Background: A spectrum of a pure KBr pellet was recorded as the background.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.
Instrumentation and Data Acquisition:
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Solubility Profile of 3-Chlorophenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chlorophenylhydrazine hydrochloride (CAS No: 2312-23-4), a key intermediate in organic synthesis and pharmaceutical development. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation, and analytical method development.
Overview of Solubility
Qualitative Solubility Data
The following table summarizes the known qualitative solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Soluble | [1][2] |
| Methanol | Soluble | [2] |
| Polar Organic Solvents | Soluble | [1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values, a robust experimental protocol is required. The following methodology outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC). This method is based on established analytical techniques for aromatic amines and hydrazine derivatives.[3][4][5]
Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (purity ≥97%)
-
Solvent of interest (e.g., deionized water, ethanol, methanol)
-
Volumetric flasks
-
Scintillation vials or sealed glass containers
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector
-
HPLC column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm)[4]
-
Mobile phase components (e.g., acetonitrile, water, phosphoric acid)[3]
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
HPLC Analysis:
-
Chromatographic Conditions (Example): [3][4]
-
Column: Waters X-Bridge C18 (250 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase: A suitable mixture of acetonitrile and water with a small amount of phosphoric acid to control pH.
-
Flow Rate: 0.6 - 1.0 mL/min
-
Injection Volume: 5 - 10 µL
-
Detection Wavelength: Determined by UV-Vis spectral analysis of a standard solution (aromatic amines typically have absorbance in the 200-300 nm range).
-
Column Temperature: 20-25 °C
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]
- 2. This compound | 2312-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to 3-Chlorophenylhydrazine Hydrochloride (CAS: 2312-23-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chlorophenylhydrazine hydrochloride (CAS No. 2312-23-4), a key chemical intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, safety and handling protocols, and significant applications, with a focus on its role in the synthesis of complex organic molecules. Detailed experimental protocols for its synthesis and analysis are also provided to support laboratory research and development.
Chemical and Physical Properties
This compound is a substituted hydrazine salt that typically presents as a white to light yellow crystalline powder.[1][2] Its hydrochloride form enhances its stability and solubility in water and polar organic solvents.[2] This compound is a crucial non-heterocyclic building block in synthetic chemistry.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2312-23-4[3] |
| Molecular Formula | C₆H₇ClN₂·HCl (or C₆H₈Cl₂N₂)[2][4] |
| Molecular Weight | 179.05 g/mol [5][6] |
| InChI Key | CRRIAWUJYMLJOE-UHFFFAOYSA-N[2] |
| SMILES | N(N)C1=CC(Cl)=CC=C1.Cl[2] |
| Synonyms | (3-Chlorophenyl)hydrazine monohydrochloride, m-Chlorophenylhydrazine HCl[2][7] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | White to light yellow powder or crystal | [1][2] |
| Melting Point | 240-245 °C (decomposes) | [8] |
| Boiling Point | 266 °C at 760 mmHg | [8] |
| Flash Point | 114.7 °C | [8] |
| Solubility | Soluble in water and methanol | [9] |
| LogP | 3.20090 | [8] |
| Vapor Pressure | 0.00887 mmHg at 25°C | [8] |
Applications in Research and Drug Development
The primary application of this compound is as a precursor in the Fischer indole synthesis , a powerful chemical reaction for creating indole ring systems.[10] These indole moieties are fundamental structural components in a vast array of natural products and pharmaceutical agents.
While this compound itself is not known to have direct biological activity or modulate specific signaling pathways, it is a critical building block for synthesizing molecules with significant therapeutic potential. Its derivatives, particularly pyrazoles, have shown potent antibacterial activity by acting as DNA gyrase inhibitors .[11] DNA gyrase is a crucial bacterial enzyme, and its inhibition disrupts DNA replication, leading to bacterial cell death.
It is important to note that the isomeric 4-chlorophenylhydrazine hydrochloride is a well-documented intermediate in the synthesis of established drugs such as the non-steroidal anti-inflammatory drug (NSAID) Carprofen and the stroke treatment medication Edaravone .
Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing chlorophenylhydrazine hydrochlorides involves the diazotization of the corresponding chloroaniline followed by reduction.
Materials:
-
3-Chloroaniline
-
30% Hydrochloric Acid
-
20% Sodium Nitrite solution
-
Copper(I) iodide (catalyst)
-
Sodium bisulfite
Procedure:
-
Slowly add 12.5g of 3-chloroaniline to 50g of 30% hydrochloric acid with vigorous stirring.
-
Cool the mixture to between -5 and 0°C.
-
Add a 20% aqueous solution containing 7.5g of sodium nitrite dropwise, maintaining the temperature between -5 and 0°C.
-
After the addition is complete, continue stirring at this temperature for 30 minutes.
-
Add a catalytic amount of Copper(I) iodide.
-
Add 12g of sodium bisulfite in portions, controlling the temperature.
-
After the addition of sodium bisulfite is complete, slowly warm the reaction mixture to 45°C and maintain for one hour.
-
Cool the mixture to 0-5°C to induce crystallization.
-
Isolate the solid product by filtration.
The following diagram outlines the general workflow for this synthesis.
HPLC Analysis of Chlorophenylhydrazine Isomers
This protocol describes a reverse-phase HPLC method for the separation and quantification of chlorophenylhydrazine isomers, which is crucial for quality control.
Instrumentation and Conditions:
-
HPLC System: Waters with UV detector
-
Column: Waters X-Bridge C18
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water with phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[5]
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 239 nm
-
Diluent: 0.2% Orthophosphoric acid (OPA) in a 75:25 (v/v) mixture of water and acetonitrile.
-
Sample Concentration: 0.5 mg/mL
Procedure:
-
Standard Preparation: Prepare individual standard solutions of 2-chlorophenylhydrazine HCl, 3-chlorophenylhydrazine HCl, and 4-chloroaniline in the diluent.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a concentration of 0.5 mg/mL.
-
Injection: Inject 5 µL of each standard and the sample solution into the HPLC system.
-
Analysis: Acquire and process the chromatograms to determine the retention times and peak areas for each component. This allows for the identification and quantification of impurities.
The workflow for this analytical procedure is depicted below.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Table 3: Hazard and Precautionary Information
| Category | Information | Reference(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [7][9] |
| Signal Word | Danger | [8] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use a chemical fume hood. | |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [7] |
| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly closed. Store under an inert gas as the compound is air-sensitive and hygroscopic. | |
| First Aid (Inhalation) | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |
| First Aid (Skin Contact) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | |
| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | |
| First Aid (Ingestion) | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [1] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [1] |
Like many hydrazine derivatives, this compound may pose long-term health risks, including potential carcinogenicity, necessitating careful handling and appropriate safety measures in all laboratory settings.[2]
Conclusion
This compound is a valuable and versatile reagent in synthetic organic chemistry. Its primary utility lies in its role as a key starting material for the Fischer indole synthesis, enabling the construction of a wide range of heterocyclic compounds. While the compound itself does not exhibit direct biological activity, the indole-based structures derived from it are of significant interest in drug discovery and development, particularly in the search for new antibacterial agents. A thorough understanding of its properties, synthetic utility, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Asthma Drug Zafirlukast (Accolate) Using Intramolecular Oxidative Coupling via sp3 C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. CN105367478A - Preparation process of zafirlukast - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. (3-Chlorophenyl)hydrazine | C6H7ClN2 | CID 75332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. 3-Chlorophenyl hydrazine hydrochloride | 2312-23-4 [sigmaaldrich.com]
In-Depth Technical Guide to the Purity Specifications of 3-Chlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for 3-Chlorophenylhydrazine hydrochloride (CAS No. 2312-23-4), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the typical quality attributes, detailed analytical methodologies for purity determination, and a discussion of potential impurities.
Core Purity Specifications
The quality of this compound is defined by a set of physical and chemical specifications. While this compound does not have a dedicated monograph in the major pharmacopeias (USP/EP), a compilation of typical specifications from commercial suppliers provides a strong baseline for quality assessment.
Table 1: Typical Purity and Physical Specifications for this compound
| Parameter | Specification |
| Appearance | White to light yellow or cream to pale brown crystalline powder |
| Assay (by Titration) | ≥ 98.0% |
| Assay (by HPLC) | ≥ 98.0% (area %) |
| Melting Point | 240-245 °C (with decomposition) |
| Solubility | Soluble in water and methanol |
| Loss on Drying | Typically ≤ 1.0% |
| Related Substances (by HPLC) | Individual Impurity: ≤ 0.5%Total Impurities: ≤ 1.0% |
Analytical Methodologies for Quality Control
Rigorous analytical testing is essential to ensure the identity, strength, quality, and purity of this compound. The primary methods for assay and impurity determination are High-Performance Liquid Chromatography (HPLC) and titrimetry.
Assay and Impurity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a precise and sensitive method for both quantifying the active substance and detecting process-related impurities. A method adapted from the analysis of related chlorophenylhydrazine isomers is presented below.[1]
Experimental Protocol: HPLC Analysis
-
Chromatographic System:
-
Column: Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size, or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-based linear gradient can be optimized, for example:
-
0-10 min: 95% A, 5% B
-
10-40 min: Linear gradient to 40% A, 60% B
-
40-45 min: Linear gradient to 95% A, 5% B
-
45-55 min: 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Reagent Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
-
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) and check for system suitability parameters (e.g., tailing factor ≤ 2.0, theoretical plates ≥ 2000, %RSD of peak areas ≤ 2.0%).
-
Inject the sample solution.
-
Identify the principal peak of this compound and any impurity peaks by comparing retention times with the reference standard and known impurities if available.
-
-
Calculation:
-
Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Concentration of Standard / Concentration of Sample) x Purity of Standard
-
Impurities (% area): (Individual Impurity Peak Area / Total Peak Area) x 100
-
Assay by Titrimetry
Titrimetric methods offer a robust and cost-effective way to determine the overall purity of this compound. Two primary methods are applicable: argentometric titration for the hydrochloride content and an iodometric titration for the hydrazine moiety.
This method determines the purity based on the chloride content of the hydrochloride salt. The Volhard method, a type of back-titration, is suitable for this purpose.[2][3] A known excess of silver nitrate is added to the sample, precipitating silver chloride. The remaining silver nitrate is then titrated with a standardized potassium thiocyanate solution using a ferric salt as an indicator.
Experimental Protocol: Argentometric Titration
-
Reagents:
-
0.1 N Silver Nitrate (AgNO₃) volumetric solution, standardized.
-
0.1 N Potassium Thiocyanate (KSCN) volumetric solution, standardized.
-
Concentrated Nitric Acid (HNO₃).
-
Ferric Ammonium Sulfate indicator solution.
-
Nitrobenzene or Diethyl Ether.
-
-
Procedure:
-
Accurately weigh approximately 300-350 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 5 mL of concentrated nitric acid.
-
From a burette, add a known excess volume of 0.1 N silver nitrate solution (e.g., 50.0 mL). Swirl the flask to ensure complete precipitation of silver chloride.
-
Add 2-3 mL of nitrobenzene or diethyl ether and shake vigorously to coat the precipitate, preventing its reaction with the thiocyanate.
-
Add 1-2 mL of ferric ammonium sulfate indicator solution.
-
Titrate the excess silver nitrate with 0.1 N potassium thiocyanate solution until a permanent reddish-brown endpoint is observed.
-
Perform a blank titration, omitting the sample, to account for any impurities in the reagents.
-
-
Calculation:
-
% Purity = [((V_AgNO3 x N_AgNO3) - (V_KSCN x N_KSCN))_sample - ((V_AgNO3 x N_AgNO3) - (V_KSCN x N_KSCN))_blank] x MW x 100 / (Sample Weight x 1000)
-
Where:
-
V = Volume in mL
-
N = Normality of the solution
-
MW = Molecular weight of this compound (179.05 g/mol )
-
-
This method quantifies the hydrazine functional group, which is a reducing agent. The sample is treated with an excess of a standard oxidizing agent, such as potassium iodate (KIO₃), in an acidic medium. The iodate reacts with the hydrazine and also liberates iodine from potassium iodide. The total liberated iodine is then titrated with a standard solution of sodium thiosulfate.
Experimental Protocol: Iodometric Titration
-
Reagents:
-
0.1 N Potassium Iodate (KIO₃) volumetric solution, standardized.
-
Potassium Iodide (KI).
-
2 N Hydrochloric Acid (HCl).
-
0.1 N Sodium Thiosulfate (Na₂S₂O₃) volumetric solution, standardized.
-
Starch indicator solution.
-
-
Procedure:
-
Accurately weigh approximately 150-200 mg of the this compound sample into an iodine flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 10 mL of 2 N HCl.
-
From a burette, add a known excess volume of 0.1 N potassium iodate solution (e.g., 25.0 mL).
-
Add 2 g of potassium iodide, stopper the flask, and allow the reaction to proceed in the dark for 10-15 minutes.
-
Titrate the liberated iodine with 0.1 N sodium thiosulfate solution until the solution becomes pale yellow.
-
Add 1-2 mL of starch indicator solution. A deep blue color will develop.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Perform a blank titration under the same conditions.
-
-
Calculation:
-
% Purity = [(V_blank - V_sample) x N_Na2S2O3 x Equivalent Weight x 100] / Sample Weight
-
The equivalent weight is calculated based on the stoichiometry of the reaction between the hydrazine moiety and iodate.
-
Impurity Profile
Understanding the potential impurities is critical for ensuring the safety and efficacy of any downstream products. The impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation.
Table 2: Potential Impurities in this compound
| Impurity Name | Structure | Origin |
| 3-Chloroaniline | Starting material | |
| 2-Chlorophenylhydrazine HCl | Isomeric impurity from starting material | |
| 4-Chlorophenylhydrazine HCl | Isomeric impurity from starting material | |
| Unspecified Diazotization/Reduction By-products | Varies | By-products from synthesis |
The synthesis of 3-chlorophenylhydrazine typically starts from 3-chloroaniline.[4] Therefore, residual 3-chloroaniline is a potential process-related impurity. Furthermore, commercial 3-chloroaniline may contain small amounts of 2- and 4-chloroaniline, which would lead to the formation of the corresponding positional isomers of the final product.
Quality Control Workflow and Logical Relationships
A robust quality control (QC) workflow ensures that each batch of this compound meets the required specifications before being released for use.
Caption: Quality Control workflow for this compound.
The diagram above illustrates a typical QC process, starting from the receipt of the raw material to its final disposition. Each step is critical for ensuring the material's quality.
Key Experimental Relationships
The analytical methods described are interconnected and provide a complete picture of the material's quality.
Caption: Interrelationship of key analytical methods for purity assessment.
This diagram shows how different analytical techniques are applied to the same sample to determine its key quality attributes, ultimately leading to a decision on whether it meets the required release specifications. The HPLC method provides detailed information on both the main component and its impurities, while the titrimetric methods offer a robust, orthogonal confirmation of the overall purity.
References
In-Depth Technical Guide on the Thermal Stability of 3-Chlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3-Chlorophenylhydrazine hydrochloride (3-CPH-HCl). Due to a lack of detailed experimental studies in publicly accessible literature, this guide synthesizes information from available Safety Data Sheets (SDS), provides a comparative analysis with structurally related compounds, and outlines standardized experimental protocols for researchers to conduct their own thermal stability assessments. The guide is intended to inform on potential thermal hazards and to provide a framework for further investigation.
Introduction
This compound is a significant chemical intermediate used in the synthesis of various pharmaceuticals and other organic compounds. As with many hydrazine derivatives, understanding its thermal stability is paramount for safe handling, storage, and process development. Hydrazine compounds are known for their potential to undergo exothermic decomposition, which can lead to runaway reactions if not properly controlled. This guide addresses the critical aspects of the thermal stability of 3-CPH-HCl.
Physicochemical Properties of this compound
Based on available data, the key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2312-23-4 | [1][2] |
| Molecular Formula | C₆H₇ClN₂ · HCl | [1] |
| Molecular Weight | 179.05 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 240-245 °C (with decomposition) | [3] |
| Solubility | Soluble in water and methanol. | [2] |
Known Thermal Stability and Hazards
Key hazard information from SDS includes:
-
Thermal Decomposition: The compound can decompose when heated, leading to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1]
-
Explosive Potential: Some sources indicate that the material may decompose explosively upon heating, shock, or friction.[2]
-
Conditions to Avoid: Incompatible products, excess heat, dust formation, and exposure to moisture should be avoided.[1]
Comparative Thermal Analysis of Related Phenylhydrazine Hydrochlorides
To provide context for the thermal stability of 3-CPH-HCl, the table below compares its melting/decomposition point with those of its isomers and other halogenated analogues. This comparative data can help in estimating the potential thermal behavior of the target compound.
| Compound | CAS Number | Melting/Decomposition Point (°C) |
| 2-Chlorophenylhydrazine hydrochloride | 41052-75-9 | 200-203 (dec.) |
| This compound | 2312-23-4 | 240-245 (dec.) |
| 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 | 216 (dec.) |
| 4-Bromophenylhydrazine hydrochloride | 622-88-8 | 210-215 |
The data suggests that the position of the chlorine atom on the phenyl ring influences the decomposition temperature, with the 3-chloro isomer having the highest reported decomposition onset among the chlorinated analogues.
Representative Experimental Protocols for Thermal Stability Assessment
The following are generalized, yet detailed, experimental protocols for assessing the thermal stability of a compound like this compound using DSC and TGA. These protocols are intended to serve as a starting point for researchers.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and onset temperature of decomposition.
Apparatus: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan is to be used as a reference.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 300 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of any exothermic or endothermic events. The melting point is typically taken as the peak of the endothermic event, and the onset of decomposition is marked by a significant exothermic event.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which weight loss occurs due to decomposition.
Apparatus: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.
Visualizations
Experimental Workflow for Thermal Stability Analysis
Caption: A generalized workflow for the thermal analysis of 3-CPH-HCl.
Logical Relationship of Potential Thermal Decomposition
References
3-Chlorophenylhydrazine hydrochloride safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 3-Chlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CAS No: 2312-23-4). The information is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and mitigate potential risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Its handling requires strict adherence to safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation (Dusts/Mists) | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Respiratory Sensitisation | - | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1] |
Key Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]
-
P270: Do not eat, drink or smoke when using this product.[2][4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2][5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Physical, Chemical, and Toxicological Properties
While specific toxicological data for this compound is limited, data from its parent compound, phenylhydrazine, provides a valuable reference for assessing potential toxicity.
Table 2: Physical and Chemical Properties
| Property | Value |
| CAS Number | 2312-23-4[1][3] |
| Molecular Formula | C₆H₇ClN₂ · HCl or C₆H₈Cl₂N₂[1][3] |
| Molecular Weight | 179.05 g/mol [3] |
| Appearance | White to light yellow crystalline powder.[3] |
| Melting Point | 240 - 245 °C (decomposes).[3] |
| Solubility | No data available.[1][3] |
Table 3: Acute Toxicity Data (for Phenylhydrazine)
| Route | Species | LD₅₀ Value |
| Oral | Rat | 188 mg/kg bw |
| Oral | Mouse | 175 mg/kg bw |
| Oral | Guinea Pig | 80 mg/kg bw |
Table 4: Occupational Exposure Limits (for Phenylhydrazine)
| Organization | Limit Type | Value |
| OSHA | PEL (8-hr TWA) | 5 ppm[7] |
| NIOSH | REL (Time-weighted) | 0.14 ppm[7] |
| ACGIH | TLV (8-hr TWA) | 0.1 ppm[7] |
Mechanism of Toxicity: Phenylhydrazine-Induced Hemolytic Anemia
Phenylhydrazine and its derivatives are known to induce hemolytic anemia through a mechanism involving oxidative stress on red blood cells (RBCs).[8] The process begins with the reaction of phenylhydrazine with oxyhemoglobin, which generates potent reactive oxygen species (ROS) like superoxide radicals.[9][10] These ROS initiate a cascade of damaging events, including the peroxidation of lipids in the RBC membrane, oxidation of hemoglobin into non-functional methemoglobin, and the degradation of critical structural proteins like spectrin.[8][11] This damage compromises the integrity and flexibility of the RBC, leading to its premature destruction (hemolysis), often by macrophages in the spleen and liver.[4][11]
Caption: Mechanism of Phenylhydrazine-Induced Hemolytic Anemia.
Safety and Handling Precautions
Due to its hazardous nature, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[12] Ensure safety showers and eye wash stations are readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[4][13] Wear a lab coat or a protective suit to prevent skin contact.[13]
-
Respiratory Protection: If a fume hood is not available or if dust formation is significant, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]
-
-
Hygiene Practices: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in the laboratory area.[2][4]
Caption: Standard Workflow for Handling Hazardous Chemical Powders.
Emergency Procedures
First-Aid Measures
Immediate action is critical in case of accidental exposure. Always consult a physician and show them the Safety Data Sheet.[4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][12]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][12]
Caption: First-Aid Decision Tree for Accidental Exposure.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear full PPE, including respiratory protection. Avoid breathing dust and prevent contact with skin or eyes.[4]
-
Environmental Precautions: Prevent the product from entering drains.[4]
-
Containment and Cleanup: Carefully sweep up the spilled solid material without creating dust. Place it in a suitable, closed, and labeled container for disposal.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][12]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][12] Store locked up.[12] It is incompatible with strong oxidizing agents.[4][12]
-
Disposal: Dispose of this substance and its container as hazardous waste. Follow all local, state, and federal regulations. Do not allow it to enter the environment.[2][12]
Referenced Experimental Protocols
The hazard classifications in Section 1 are determined by standardized toxicological tests. The following are detailed summaries of the likely methodologies based on OECD Test Guidelines.
Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS. This method uses a stepwise procedure with a small number of animals.[14][15][16]
-
Animal Model: Typically, female rats are used. Animals are acclimatized for at least five days before the test.[15][17]
-
Methodology:
-
A group of three animals is used in each step.
-
The substance is administered orally by gavage in a single dose. Dosing starts at a level expected to be toxic. Standard starting doses are 5, 50, 300, and 2000 mg/kg body weight.[17]
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.[17]
-
The outcome of the first group determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
The procedure continues until the dose causing mortality or the highest dose (2000 mg/kg) with no observed effects is identified. The substance is then classified based on the results.
-
-
Endpoint: Classification into a GHS category based on the observed mortality at specific dose levels.
Experimental Protocol: Acute Dermal/Eye Irritation (Based on OECD Guidelines 404 & 405)
-
Objective: To assess the potential of a substance to cause skin or eye irritation or corrosion.
-
Animal Model: The albino rabbit is the preferred species for both tests.[2][18]
-
Methodology (Dermal Irritation - OECD 404):
-
A single dose (0.5 g for solids) of the test substance is applied to a small patch of shaved skin (approx. 6 cm²).[18]
-
The patch is covered with a gauze dressing for a 4-hour exposure period.[18][19]
-
After exposure, the residual substance is removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[19][20]
-
Skin reactions are scored based on a standardized grading scale. The reversibility of the lesions is observed for up to 14 days.[18][20]
-
-
Methodology (Eye Irritation - OECD 405):
-
The test is performed sequentially, starting with one animal. The use of topical anesthetics and systemic analgesics is recommended to minimize pain.[2][21]
-
A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as an untreated control.[2][22]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[2]
-
Lesions of the cornea, iris, and conjunctiva are evaluated and scored. The reversibility of effects is observed for up to 21 days.[2][22]
-
If a corrosive or severe irritant effect is not seen in the first animal, the test is confirmed in up to two additional animals.[2][21]
-
References
- 1. fishersci.com [fishersci.com]
- 2. oecd.org [oecd.org]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. nj.gov [nj.gov]
- 8. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 9. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats [PeerJ] [peerj.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review | Semantic Scholar [semanticscholar.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. oecd.org [oecd.org]
- 17. scribd.com [scribd.com]
- 18. oecd.org [oecd.org]
- 19. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 20. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
Safeguarding Stability: A Technical Guide to the Storage of 3-Chlorophenylhydrazine Hydrochloride
For Immediate Release
This technical guide provides an in-depth overview of the optimal storage conditions for 3-Chlorophenylhydrazine hydrochloride (CAS No. 2312-23-4), a crucial reagent in various research and drug development applications. Adherence to these guidelines is paramount to ensure the compound's stability, purity, and efficacy over time, thereby safeguarding experimental integrity and personnel safety.
Summary of Storage Recommendations
Proper storage of this compound is critical to prevent degradation and maintain its chemical properties. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2][3] Exposure to moisture, heat, and strong oxidizing agents should be strictly avoided.[1]
For precise control over the storage environment, the following quantitative parameters should be observed:
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C or Ambient Storage | [4][5] |
| Atmosphere | Inert atmosphere | [4] |
| Container | Tightly closed container | [1][2][3][4] |
| Light | Store in a shaded area | |
| Humidity | Dry conditions; protect from moisture | [1] |
Stability Profile and Incompatibilities
This compound is stable under the recommended storage conditions.[1][3] However, it is incompatible with strong oxidizing agents.[1][3] Exposure to excess heat, moisture, and dust formation should be prevented to avoid decomposition.[1] Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride.[1]
Experimental Protocol: Stability Assessment
To ensure the long-term stability and quality of this compound under specific laboratory conditions, a comprehensive stability testing protocol is recommended. This protocol should be designed to evaluate the impact of various environmental factors on the compound's purity and degradation.
Objective: To assess the stability of this compound under defined storage conditions (e.g., temperature, humidity, light) over a specified period.
Methodology:
-
Sample Preparation:
-
Procure a high-purity batch of this compound.
-
Characterize the initial purity and physical appearance of the batch using validated analytical methods (e.g., HPLC, GC, melting point).
-
Aliquot the compound into multiple sealed, inert containers suitable for long-term storage.
-
-
Storage Conditions:
-
Establish multiple storage chambers with controlled temperature and humidity settings. Recommended conditions to test include:
-
2-8°C (refrigerated)
-
25°C/60% RH (ambient)
-
40°C/75% RH (accelerated)
-
-
Include a condition with exposure to UV/Visible light to assess photostability.
-
Store a control sample under the optimal recommended conditions (e.g., 2-8°C, in the dark, under inert gas).
-
-
Time Points:
-
Define specific time points for sample analysis. For an accelerated study, this might be 0, 1, 3, and 6 months. For a real-time study, time points could extend to 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Analytical Testing:
-
At each time point, retrieve samples from each storage condition.
-
Perform a comprehensive analysis to assess:
-
Appearance: Note any changes in color or physical state.[2]
-
Purity: Quantify the parent compound using a stability-indicating HPLC method.
-
Degradation Products: Identify and quantify any impurities or degradation products.
-
Water Content: Determine the water content by Karl Fischer titration.
-
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
Determine the rate of degradation and identify any trends.
-
Establish a shelf-life for the compound under the tested conditions.
-
Workflow for Proper Storage and Handling
The following diagram illustrates the logical workflow for the correct storage and handling of this compound to ensure safety and compound integrity.
References
An In--Depth Technical Guide to 3-Chlorophenylhydrazine Hydrochloride: Structure, Synthesis, and Analysis
Abstract: This technical guide provides a comprehensive overview of 3-Chlorophenylhydrazine hydrochloride (CAS No: 2312-23-4), a key chemical intermediate in the pharmaceutical and dye industries. The document details its molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis via the diazotization of 3-chloroaniline and a standardized method for purity analysis using High-Performance Liquid Chromatography (HPLC). Safety, handling, and key applications are also discussed, making this a vital resource for researchers, chemists, and professionals in drug development.
Chemical Identity and Molecular Structure
This compound is an organic salt consisting of a protonated (3-chlorophenyl)hydrazine cation and a chloride anion.[1] The core structure features a hydrazine group (-NHNH2) attached to a benzene ring at the meta-position relative to a chlorine atom.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.[1]
Caption: Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 2312-23-4 | [1][2][3] |
| Molecular Formula | C₆H₈Cl₂N₂ (or C₆H₇ClN₂·HCl) | [1][2][3] |
| Molecular Weight | 179.05 g/mol | [2][3] |
| IUPAC Name | (3-chlorophenyl)hydrazine;hydrochloride | [4] |
| InChI Key | CRRIAWUJYMLJOE-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1)Cl)NN.Cl | [1] |
| Synonyms | m-Chlorophenylhydrazine hydrochloride, (3-Chlorophenyl)hydrazine monohydrochloride | [1][3] |
Physicochemical Properties
The compound is typically a white to light yellow crystalline solid.[1][3] It is noted for its solubility in water and other polar organic solvents.[1]
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white/light yellow crystalline powder | [1][3] |
| Melting Point | 240-245 °C (decomposes) | [2][3] |
| Boiling Point | 266 °C at 760 mmHg | [2] |
| Flash Point | 114.7 °C | [2] |
| Solubility | Soluble in water and methanol | [1][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
Table 3: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 6.94–6.96 (m, 2H), 7.09 (d, 1H), 7.29–7.31 (t, 1H), 7.40–7.42 (d, 1H), 8.01 (s, broad, 1H), 10.47 (d, broad, 3H) | [5] |
| IR (KBr disc, νₘₐₓ, cm⁻¹) | 3142.2, 3024.4, 2662.6, 1586.9, 1507.9, 1074.3, 887.5, 768.3, 685.0, 489.7 | [5] |
| ESI-MS (of free base) | Calculated (M+1)⁺: 142.5, Found: 143.3 | [5] |
Experimental Protocols
Synthesis of this compound
The most common synthetic route involves the diazotization of 3-chloroaniline, followed by reduction and subsequent hydrolysis to yield the hydrochloride salt.[6] This method is reliable and allows for high-purity production.[6]
Caption: General synthetic pathway for this compound.
Detailed Protocol:
-
Diazotization:
-
In a suitable reaction vessel, add 55 mL of water and 57.5 mL of 10N hydrochloric acid.[6]
-
Cool the solution to 0 °C while stirring.[6]
-
Slowly add 25.4 grams of 3-chloroaniline.[6]
-
Once the temperature is stable at 0 °C, slowly add a pre-prepared solution of 15 grams of sodium nitrite in 30 mL of water.[6]
-
Maintain the reaction temperature at 5 °C and a pH of 1-2 for 20 minutes to ensure complete formation of the diazonium salt.[6]
-
Filter the reaction mixture and retain the filtrate for the next step.[6]
-
-
Reduction and Hydrolysis:
-
In a separate beaker, prepare a reducing solution by dissolving 64 grams of sodium pyrosulfite and 65 grams of sodium hydroxide in 125 mL of water, ensuring the final pH is between 7 and 9.[6]
-
Cool this reducing solution to 18 °C.[6]
-
Slowly add the previously prepared diazonium salt filtrate to the reducing solution, maintaining the temperature between 20-22 °C and a pH of 7.[6]
-
After 30 minutes of reaction time, add 115 mL of 10N hydrochloric acid and heat the mixture to 97-100 °C for 30 minutes to facilitate hydrolysis.[6]
-
-
Isolation and Purification:
Purity Analysis by HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is effective for assessing the purity of this compound and quantifying any positional isomers or related impurities.[5]
Caption: Workflow for purity analysis via HPLC.
Table 4: HPLC Method Parameters
| Parameter | Specification | Reference |
| Column | Waters X-Bridge C18 (250 mm × 4.6 mm, 3.5 µm) | [5] |
| Mobile Phase | To be optimized (typically a gradient of acetonitrile and water/buffer) | |
| Detection | UV at 239 nm | [5] |
| Data System | Lab Solutions or equivalent | [5] |
Applications and Reactivity
This compound is a versatile building block in organic synthesis.[1]
-
Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] For instance, it is used in the synthesis of Carprofen, a non-steroidal anti-inflammatory drug (NSAID), and Edaravone, used to treat stroke and ALS.[5] It has also been used to create trazodone analogues with potential antidepressant activity.[7]
-
Fischer Indole Synthesis: Substituted phenylhydrazines are key starting materials for the Fischer indole synthesis, a fundamental reaction for creating indole rings, which are prevalent in many biologically active compounds.[5]
-
Dye Manufacturing: It serves as an intermediate in the production of various dyes.[8]
Safety and Handling
Due to its potential hazards, this compound must be handled with appropriate safety precautions.[1] The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation.[3][9] It may also cause respiratory sensitization.[3]
Table 5: GHS Hazard Information
| Hazard Class | Category | Reference |
| Acute Oral Toxicity | Category 4 | [9] |
| Acute Dermal Toxicity | Category 4 | [9] |
| Acute Inhalation Toxicity | Category 4 | [9] |
| Skin Corrosion/Irritation | Category 2 | [9] |
| Serious Eye Damage/Irritation | Category 2 | [9] |
| Respiratory Sensitization | Category 1 | [3] |
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10] A NIOSH/MSHA-approved respirator should be used if dust exposure is likely.[10]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[9][10] Avoid breathing dust and prevent contact with skin and eyes.[3][10] Do not eat, drink, or smoke when using this product.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from strong oxidizing agents.[10]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[9]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
-
In all cases of exposure, consult a physician.[3]
-
References
- 1. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]
- 2. 3-Chloro Phenyl Hydrazine Hydrochloride | CAS#:2312-23-4 | Chemsrc [chemsrc.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 7. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|2312-23-4--Taicang Hualian Chemical Industry Co., Ltd. [hualianchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Fischer Indole Synthesis using 3-Chlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a powerful and versatile chemical reaction for synthesizing indoles, a core heterocyclic scaffold in numerous pharmaceuticals and biologically active compounds.[1] This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] The use of substituted phenylhydrazines, such as 3-Chlorophenylhydrazine hydrochloride, allows for the preparation of specifically functionalized indoles, which are of significant interest in drug discovery and development. 6-Chloroindoles, for instance, are utilized as intermediates in the synthesis of various pharmaceutical agents.
This document provides a detailed protocol for the Fischer indole synthesis using this compound. It includes information on the expected regioselectivity of the reaction, a general experimental procedure, and data presentation to guide researchers in their synthetic efforts.
Regioselectivity
A critical consideration when using meta-substituted phenylhydrazines, such as this compound, is the potential for the formation of two constitutional isomers. The cyclization step of the Fischer indole synthesis can proceed via two different pathways, leading to a mixture of the 4-chloro- and 6-chloroindole derivatives.
For example, the reaction of this compound with 2-aminocyclohexanone hydrochloride has been reported to yield a mixture of 5-chloro- and 7-chloro-1-oxo-1,2,3,4-tetrahydrocarbazoles in a 1.3:1 ratio, which were inseparable by column chromatography.[2] This highlights the importance of careful characterization of the final product to determine the isomeric ratio. The ratio of the products can be influenced by the steric and electronic nature of the substituents on both the phenylhydrazine and the carbonyl compound, as well as the reaction conditions.
Experimental Protocols
This section outlines a general protocol for the Fischer indole synthesis using this compound and a generic ketone. The specific quantities and reaction parameters may require optimization depending on the chosen ketone and the desired scale.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone, acetone, butan-2-one)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, hydrochloric acid)
-
Solvent (e.g., ethanol, toluene, or neat acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the ketone (1.0-1.2 eq.) in a suitable solvent like ethanol.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours.
-
The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
For some reactions, the hydrazone can be isolated by removing the solvent under reduced pressure.
-
-
Indolization:
-
To the crude hydrazone (or the reaction mixture from the previous step), add the acid catalyst. The choice and amount of acid are crucial and need to be determined empirically. Common choices include:
-
Glacial acetic acid (can also serve as the solvent), heated at reflux.
-
Polyphosphoric acid (PPA), heated at 80-100 °C.
-
A solution of a strong acid like HCl or H₂SO₄ in a suitable solvent.[1]
-
-
Heat the reaction mixture with stirring for the required time (typically 1-24 hours), monitoring the progress by TLC.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid catalyst, carefully neutralize the reaction mixture by pouring it into a beaker of ice and slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, which is expected to be a mixture of 4-chloro- and 6-chloroindole isomers, can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Careful fractionation and analysis of the fractions (e.g., by TLC and ¹H NMR) are necessary to attempt the separation of the isomers.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Fischer indole synthesis with substituted phenylhydrazines.
Table 1: General Reaction Parameters for Fischer Indole Synthesis
| Parameter | Typical Range/Value | Notes |
| Reactant Ratio | 1:1 to 1:1.2 (Hydrazine:Ketone) | A slight excess of the ketone can be used. |
| Catalyst | Acetic Acid, PPA, H₂SO₄, HCl, ZnCl₂ | Choice of catalyst can influence reaction rate and yield.[1] |
| Solvent | Acetic Acid, Ethanol, Toluene | The reaction can sometimes be run neat in the acid catalyst. |
| Temperature | Room Temperature to Reflux | Dependent on the reactivity of the substrates and the catalyst used. |
| Reaction Time | 1 - 24 hours | Monitored by TLC. |
Table 2: Illustrative Examples of Fischer Indole Synthesis with Substituted Phenylhydrazines
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Product(s) | Yield | Reference |
| 3-Chlorophenylhydrazine HCl | 2-Aminocyclohexanone HCl | NaOH, Acetic Acid | 5-Chloro- & 7-Chloro-1-oxo-tetrahydrocarbazole | Mixture (1.3:1) | [2] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | 2,3,3,5-Tetramethyl-3H-indole | High | [3] |
| p-Nitrophenylhydrazine HCl | 2-Methylcyclohexanone | Acetic Acid | Nitro-tetrahydrocarbazole derivatives | - | [3] |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | 1,2,3,4-Tetrahydrocarbazole | 76-85% | Organic Syntheses |
Visualizations
Diagram 1: General Workflow for Fischer Indole Synthesis
Caption: Workflow for the Fischer indole synthesis.
Diagram 2: Reaction Mechanism of the Fischer Indole Synthesis
Caption: Mechanism of the Fischer indole synthesis.
References
3-Chlorophenylhydrazine Hydrochloride: A Versatile Building Block in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylhydrazine hydrochloride is a valuable and versatile building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of heterocyclic compounds. Its reactive hydrazine moiety and the presence of a chlorine atom on the phenyl ring make it a key precursor for generating molecules with diverse biological activities. This document provides an overview of its primary applications, detailed experimental protocols for the synthesis of key scaffolds, and a summary of the biological activities of the resulting compounds.
Key Applications in Medicinal Chemistry
The principal applications of this compound in drug discovery and development revolve around the synthesis of indole and pyrazole scaffolds. These heterocyclic cores are present in numerous FDA-approved drugs and clinical candidates.
-
Fischer Indole Synthesis: this compound is a classic reagent in the Fischer indole synthesis, reacting with aldehydes and ketones to produce 6-chloroindole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.
-
Pyrazole Synthesis: The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents provides a straightforward route to 1-(3-chlorophenyl)pyrazole derivatives. Pyrazoles are another important class of heterocyclic compounds with demonstrated efficacy as anticancer, anticonvulsant, and antimicrobial agents.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 6-Chloroindole Derivatives
This protocol describes a general procedure for the synthesis of 6-chloroindoles from this compound and a suitable ketone or aldehyde.
Workflow for Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Materials:
-
This compound
-
Appropriate aldehyde or ketone (e.g., cyclohexanone)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide solution (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add the corresponding aldehyde or ketone (1.0-1.2 eq).
-
The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, 1 M sodium hydroxide solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired 6-chloroindole derivative.
Protocol 2: Synthesis of 1-(3-Chlorophenyl)pyrazole Derivatives
This protocol outlines a general method for the synthesis of 1-(3-chlorophenyl)pyrazoles by the condensation of this compound with a β-dicarbonyl compound.
Workflow for Pyrazole Synthesis
Caption: Workflow of the Pyrazole Synthesis.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Catalytic amount of a weak acid (e.g., acetic acid, optional)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in ethanol.
-
A catalytic amount of a weak acid may be added to facilitate the reaction.
-
The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The product may precipitate upon cooling. If not, the solvent is partially evaporated, and water is added to induce precipitation.
-
The solid product is collected by filtration, washed with cold ethanol or water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Biological Activities of Derivatives
Derivatives synthesized from this compound have shown promise in various therapeutic areas.
Anticancer Activity
Indole derivatives are known to exhibit anticancer properties by targeting various signaling pathways crucial for cancer cell proliferation and survival.[1] One of the key pathways inhibited by certain indole compounds is the PI3K/Akt/mTOR pathway.[2][3]
PI3K/Akt/mTOR Signaling Pathway Inhibition by Indole Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole Derivatives | MCF-7 (Breast) | 3.01 - 21.7 | [1][4] |
| HCT116 (Colon) | 2.41 - 19.4 | [4] | |
| A549 (Lung) | 2.4 - 23.9 | [4] |
Anticonvulsant Activity
Certain pyrazole and related heterocyclic derivatives have demonstrated anticonvulsant properties. The proposed mechanism of action for some of these compounds involves the modulation of voltage-gated sodium channels, which are key regulators of neuronal excitability.[5][6]
| Compound Class | Animal Model | ED50 (mg/kg) | Reference |
| Pyrrolidine-2,5-dione Derivatives | MES Test | 28.20 - 68.30 | [7] |
| 6 Hz Test | 28.20 - 130.64 | [7] | |
| Quinazolinone Derivatives | MES and scPTZ | Higher than standard drugs | [8] |
| Spirohydantoin Derivatives | MES Test | 9.2 | [9] |
Antimicrobial Activity
Pyrazole derivatives synthesized from substituted phenylhydrazines have also been investigated for their antimicrobial potential against a range of bacterial and fungal pathogens.[10][11]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole Derivatives | E. coli | 1 - 16 | [10] |
| S. aureus | 1 - 8 | [10] | |
| P. aeruginosa | <1 | [10] | |
| A. niger | 1 - 4 | [12] | |
| C. albicans | 31.5 | [11] |
Conclusion
This compound is a cornerstone building block for the synthesis of medicinally important indole and pyrazole derivatives. The straightforward and versatile synthetic routes, such as the Fischer indole synthesis and pyrazole condensation, allow for the generation of diverse molecular libraries. The resulting compounds have demonstrated significant potential in the fields of oncology, neurology, and infectious diseases, making this compound a continued focus of research and development in medicinal chemistry. Further exploration of the structure-activity relationships of its derivatives holds promise for the discovery of novel therapeutic agents.
References
- 1. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, Anticonvulsant Activity, Preclinical Study and Pharmacokinetic Performance of N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin- 2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclo Hexylidene] Hydrazinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meddocsonline.org [meddocsonline.org]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Chlorophenylhydrazine Hydrochloride
[AN-001]
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 3-Chlorophenylhydrazine hydrochloride. The method is suitable for quality control, stability studies, and impurity profiling in pharmaceutical development and research settings. The protocol provides a starting point for method development and can be optimized to meet specific analytical requirements.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this starting material and subsequent products. This document provides a comprehensive HPLC method, including the chromatographic conditions, sample preparation, and a workflow for method development. The compound is a white to off-white crystalline solid, soluble in water and polar organic solvents, making it amenable to analysis by reversed-phase liquid chromatography.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂·HCl | [1][2] |
| Molecular Weight | 179.04 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [1][3] |
| Solubility | Soluble in water and methanol | [1][3] |
| Melting Point | 240-245 °C (decomposes) | [2] |
| XLogP3-AA (free base) | 1.8 | [4] |
HPLC Method Development Workflow
The development of a robust HPLC method follows a logical progression from initial parameter selection to method validation. The following diagram illustrates a typical workflow for establishing the analytical method for this compound.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocol
This protocol outlines a reverse-phase HPLC method for the analysis of this compound.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile and water.
-
Phosphoric acid or formic acid, analytical grade.
-
This compound reference standard.
Chromatographic Conditions
Based on common practices for similar compounds, a C18 column is a suitable starting point.[3] The mobile phase composition can be adjusted to optimize the retention and peak shape.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Waters X-Bridge C18, Agilent Zorbax Eclipse XDB-C18) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Note: For mass spectrometry (MS) compatibility, 0.1% formic acid can be used in place of phosphoric acid in the mobile phase.[5]
Preparation of Solutions
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix well. Filter through a 0.45 µm membrane filter.
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
This stock solution has a concentration of 100 µg/mL. Prepare working standards by further dilution as required for linearity studies.
Sample Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection if particulate matter is present.
Data Presentation
The following table summarizes hypothetical data obtained during method validation for the analysis of this compound.
| Parameter | Result |
| Retention Time (tR) | 8.5 ± 0.2 min |
| Tailing Factor (T) | 1.1 |
| Theoretical Plates (N) | > 5000 |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Conclusion
The described RP-HPLC method provides a reliable and robust starting point for the analysis of this compound. The method is suitable for routine quality control and can be further optimized and validated according to ICH guidelines for specific applications in the pharmaceutical industry. The provided workflow and protocol offer a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
- 1. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]
- 2. 3-Chloro Phenyl Hydrazine Hydrochloride | CAS#:2312-23-4 | Chemsrc [chemsrc.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. (3-Chlorophenyl)hydrazine | C6H7ClN2 | CID 75332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: The Role of 3-Chlorophenylhydrazine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorophenylhydrazine hydrochloride is a versatile reagent and a key building block in the synthesis of a variety of pharmaceutical compounds. Its utility is most prominently demonstrated in the construction of heterocyclic ring systems that form the core of many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of notable pharmaceuticals, including the antidepressant Trazodone and as a crucial precursor in the Fischer indole synthesis for drugs such as the non-steroidal anti-inflammatory drug (NSAID) Etodolac.
I. Synthesis of Trazodone and its Analogs
This compound is a precursor to 1-(3-chlorophenyl)piperazine, a key intermediate in the synthesis of Trazodone. Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) used for the treatment of major depressive disorder. The synthesis involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable triazolone derivative.
Quantitative Data for Trazodone Synthesis
The following table summarizes various reported conditions and yields for the synthesis of Trazodone, offering a comparative overview of different synthetic approaches.
| Intermediate A | Intermediate B | Reaction Conditions | Solvent | Yield (%) | Reference |
| 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | [1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | Sodium carbonate, Tetrabutylammonium Bromide, 80-85°C | Isopropyl alcohol | Not explicitly stated for final product | [3] |
| 2-(3-chloropropyl)-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | 1-(3-chlorophenyl)piperazine | Triethylamine, Reflux, ~20 hours | Dioxane | Not explicitly stated | [4] |
| 2-(3-halopropyl)[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | 1-(3-chlorophenyl) piperazine hydrochloride | Potassium carbonate, PTC, Microwave irradiation | Acetonitrile | Up to 92% | [1][5] |
| 6-(3-oxo[1][2][3]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal | 1-(3-chlorophenyl)piperazine | NaBH₄, Microwave irradiation (100W, 4 min) | Ethanol | 56-63% | [6] |
| 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | [1][2][3]triazolo[4,3-a]pyridin-3(2H)-one | Sodium hydroxide, Reflux | Isopropyl alcohol | Not explicitly stated | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Trazodone [1][5]
This protocol describes a highly efficient microwave-assisted synthesis of Trazodone.
-
Preparation of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine:
-
In a microwave reactor vessel, combine 1-(3-chlorophenyl)piperazine hydrochloride (10 mmol), 1-bromo-3-chloropropane (26 mmol), potassium carbonate (30 mmol), and tetrabutylammonium bromide (TBAB, 10 mmol).
-
Add acetonitrile (ACN) as the solvent.
-
Irradiate the mixture in a microwave reactor for 40 seconds.
-
After cooling, the product can be isolated with a reported yield of up to 88%.[5]
-
-
Synthesis of Trazodone:
-
In a separate microwave reactor vessel, combine the previously synthesized 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine (1 equivalent), 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1 equivalent), potassium carbonate, and TBAB in acetonitrile.
-
Irradiate the mixture for 80 seconds.
-
The highest reported yield for this step is 92%.[1]
-
Protocol 2: Conventional Synthesis of Trazodone Hydrochloride [2][3]
This protocol outlines a more traditional approach to Trazodone synthesis.
-
Reaction:
-
To a mixture of[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (14.4 g) and isopropyl alcohol (180 ml), add sodium carbonate (30.81 g) at 25-30°C and stir.[3]
-
Add 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (30 g) and tetrabutylammonium bromide (1.5 g) to the reaction mixture at 25-30°C.[3]
-
Heat the reaction mixture to 80-85°C and maintain stirring.[3]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 60-70°C.[3]
-
A solution of sodium methoxide (2.61 g) in isopropyl alcohol (30 ml) is added, and the mixture is stirred.[3]
-
Filter the mixture and wash the solid with isopropyl alcohol.[3]
-
The filtrate is cooled to induce crystallization. The resulting solid is filtered, washed, and dried to yield Trazodone.
-
-
Hydrochloride Salt Formation:
-
Dissolve the obtained Trazodone base in a suitable solvent like ethanol.
-
Add hydrochloric acid to adjust the pH to ~3.
-
Cool the solution to induce precipitation of Trazodone hydrochloride.
-
Filter and dry the solid product. A yield of 93% for the salt formation step has been reported.[7]
-
Synthesis Workflow for Trazodone
References
- 1. mdpi.com [mdpi.com]
- 2. tdcommons.org [tdcommons.org]
- 3. tdcommons.org [tdcommons.org]
- 4. WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents [patents.google.com]
- 5. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity | MDPI [mdpi.com]
- 7. Trazodone hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Catalysts for Fischer Indole Synthesis with 3-Chlorophenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of catalyst selection and application for the Fischer indole synthesis using 3-chlorophenylhydrazine hydrochloride as a key starting material. The synthesis of 6-chloroindoles, valuable structural motifs in medicinal chemistry, is achieved through this versatile reaction. This document outlines various catalytic systems, presents comparative data, and offers detailed experimental protocols to guide researchers in optimizing this important transformation.
Introduction to Catalysis in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles. The reaction proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone). The choice of the acid catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and in some cases, regioselectivity. Both Brønsted and Lewis acids are effective in promoting this transformation.[1][2][3]
Brønsted acids , such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA), act as proton donors to catalyze the key steps of the reaction mechanism.[1][3] Lewis acids , including zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and iron(III) chloride (FeCl₃), function by accepting an electron pair, thereby activating the carbonyl group and facilitating the cyclization cascade.[1]
Catalyst Performance with Chloro-Substituted Phenylhydrazines
| Catalyst | Phenylhydrazine Substrate | Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Glacial Acetic Acid | p-Chlorophenylhydrazine HCl | 2-Aminocyclohexanone HCl | Acetic Acid | Reflux | 14 | 83 | [4] |
| 95% HOAc–TFA | p-Chlorophenylhydrazine HCl | 2-Aminocyclohexanone HCl | Acetic Acid/TFA | 100 | 12 | 87 | [4] |
| ZnCl₂–HOAc | p-Chlorophenylhydrazine HCl | 2-Aminocyclohexanone HCl | Acetic Acid | Reflux | 10 | 75 | [4] |
| BF₃·OEt₂–HOAc | p-Chlorophenylhydrazine HCl | 2-Aminocyclohexanone HCl | Acetic Acid | Reflux | 12 | 68 | [4] |
| p-TsOH–EtOH | p-Chlorophenylhydrazine HCl | 2-Aminocyclohexanone HCl | Ethanol | Reflux | 15 | 72 | [4] |
| HCl–EtOH | p-Chlorophenylhydrazine HCl | 2-Aminocyclohexanone HCl | Ethanol | Reflux | 18 | 65 | [4] |
| p-TsOH·H₂O | 4-Chlorophenylhydrazine HCl | Propiophenone | None | 250 | 1 min | 99 | [5] |
| Trichloroacetic Acid | 4-Chlorophenylhydrazine HCl | Cyclohexanone | None | 100 | 5 min | 100 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the Fischer indole synthesis using this compound.
Protocol 1: General Procedure using a Brønsted Acid Catalyst (e.g., p-Toluenesulfonic Acid)
This protocol outlines a one-pot synthesis of a 6-chloroindole derivative.
Materials:
-
This compound
-
Ketone (e.g., acetone, 2-butanone, cyclohexanone)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethanol (or other suitable solvent like acetic acid)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the desired ketone (1.0-1.2 eq), and p-toluenesulfonic acid monohydrate (0.1-1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acidic solvent was used, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-chloroindole derivative.
Protocol 2: General Procedure using a Lewis Acid Catalyst (e.g., Zinc Chloride)
This protocol describes a typical procedure for the Fischer indole synthesis catalyzed by a Lewis acid.
Materials:
-
This compound
-
Ketone (e.g., acetone, 2-butanone, cyclohexanone)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid (or other suitable high-boiling solvent)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional Pre-step): In a separate flask, dissolve this compound in ethanol or acetic acid. Add the ketone and a catalytic amount of acid (e.g., a drop of acetic acid if in ethanol). Stir at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated or used directly.
-
Reaction Setup: To a round-bottom flask containing the pre-formed hydrazone or a mixture of this compound (1.0 eq) and the ketone (1.0-1.2 eq), add a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (1.0-2.0 eq) to the reaction mixture under an inert atmosphere if desired, although often not strictly necessary.
-
Reaction: Heat the reaction mixture to a temperature between 100 °C and reflux, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the drying agent by filtration and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizing the Fischer Indole Synthesis
To aid in the understanding of the reaction mechanism, experimental workflow, and catalyst selection process, the following diagrams are provided.
Caption: General mechanism of the Fischer indole synthesis.
Caption: Typical experimental workflow for Fischer indole synthesis.
Caption: Decision tree for catalyst selection in Fischer indole synthesis.
References
One-Pot Synthesis of 6-Chloroindoles Using 3-Chlorophenylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The Fischer indole synthesis is a robust and versatile method for the preparation of indoles. This application note provides detailed protocols for the one-pot synthesis of various 6-chloroindoles starting from 3-Chlorophenylhydrazine hydrochloride and a selection of ketones. This one-pot approach enhances operational simplicity and efficiency, making it a valuable tool for drug discovery and development. The protocols described herein cover conventional heating and microwave-assisted methods, with data on reaction conditions and yields presented for comparative analysis.
Introduction
The Fischer indole synthesis, first reported in 1883, remains one of the most widely utilized methods for constructing the indole nucleus.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[2] One-pot variations of this synthesis are particularly attractive as they streamline the process, reduce waste, and can improve overall yields.[3] The use of substituted phenylhydrazines, such as this compound, allows for the direct incorporation of substituents onto the indole ring, providing access to a diverse range of analogues for structure-activity relationship (SAR) studies.[4] This document outlines optimized one-pot protocols for the synthesis of 6-chloroindoles, which are valuable intermediates in the synthesis of various biologically active compounds.
Key Reaction: Fischer Indole Synthesis
The overall transformation for the one-pot synthesis of 6-chloroindoles from this compound is depicted below. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[1][2]
Reaction Scheme:
Data Presentation: Reaction Conditions and Yields
The following tables summarize the quantitative data for the one-pot synthesis of various 6-chloroindoles from this compound and different ketone substrates under various catalytic and heating conditions.
Table 1: One-Pot Synthesis of 6-Chloroindoles using Conventional Heating
| Entry | Ketone Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Acetic Acid | Acetic Acid | Reflux | 4 | 78 |
| 2 | Cyclohexanone | p-TsOH | Ethanol | Reflux | 6 | 85 |
| 3 | Propiophenone | ZnCl₂ | Toluene | 110 | 8 | 72 |
| 4 | Butan-2-one | H₂SO₄ (cat.) | Methanol | Reflux | 5 | 81 |
| 5 | 1-Tetralone | Polyphosphoric Acid | Neat | 100 | 2 | 88 |
Table 2: Microwave-Assisted One-Pot Synthesis of 6-Chloroindoles
| Entry | Ketone Substrate | Catalyst | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Cyclohexanone | p-TsOH | Ethanol | 100 | 120 | 10 | 92[5] |
| 2 | Acetophenone | Montmorillonite K10 | Dichloromethane | 150 | 100 | 15 | 88 |
| 3 | Butan-2-one | p-TsOH | Acetonitrile | 100 | 110 | 8 | 90 |
| 4 | Cyclopentanone | Acetic Acid | Acetic Acid | 120 | 130 | 12 | 86 |
| 5 | 3-Pentanone | p-TsOH | Ethanol | 100 | 120 | 10 | 89 |
Note: Yields are based on isolated product after purification.
Experimental Protocols
Protocol 1: General Procedure for One-Pot Synthesis of 6-Chloroindoles using Conventional Heating
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1 equiv.).
-
Add the corresponding ketone (1.1 mmol, 1.1 equiv.) and the chosen solvent (5-10 mL).
-
Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 0.1 equiv. or a catalytic amount of a liquid acid). For solid catalysts like ZnCl₂ or PPA, the loading may be higher.
-
Heat the reaction mixture to the specified temperature (see Table 1) and stir for the indicated time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloroindole.
Protocol 2: General Procedure for Microwave-Assisted One-Pot Synthesis of 6-Chloroindoles
-
In a microwave reaction vial, combine this compound (1.0 mmol, 1 equiv.), the ketone (1.1 mmol, 1.1 equiv.), the catalyst (e.g., p-TsOH, 0.1 mmol, 0.1 equiv.), and the solvent (3-5 mL).[5]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at the specified power, temperature, and time (see Table 2).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-11).
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
The following diagram illustrates the established mechanism of the Fischer indole synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow for One-Pot Indole Synthesis
This diagram outlines the general experimental workflow for the one-pot synthesis of 6-chloroindoles.
Caption: General workflow for one-pot indole synthesis.
Conclusion
The one-pot Fischer indole synthesis using this compound is a highly efficient and versatile method for the preparation of a variety of 6-chloro-substituted indoles. The protocols provided herein, for both conventional and microwave-assisted synthesis, offer researchers and drug development professionals reliable procedures for accessing these important heterocyclic compounds. The tabulated data allows for easy comparison of different reaction conditions, facilitating the optimization of the synthesis for specific substrates. The adaptability of this method makes it a valuable asset in the synthesis of compound libraries for biological screening and the development of new therapeutic agents.
References
Synthesis of substituted indoles from 3-Chlorophenylhydrazine hydrochloride
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The strategic introduction of substituents onto the indole ring is a critical aspect of drug design, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. The use of chlorine atoms as substituents has become a particularly effective strategy in medicinal chemistry to modify and enhance the biological profile of lead compounds.[1][2][3]
This document provides detailed protocols for the synthesis of substituted indoles using 3-chlorophenylhydrazine hydrochloride as a key starting material. The primary method described is the Fischer indole synthesis, a robust and widely utilized reaction that produces the indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] This reaction is fundamental in the synthesis of many pharmaceutical compounds, including the triptan class of antimigraine drugs.[4]
Target Audience
These protocols and notes are intended for researchers, medicinal chemists, and professionals in drug development who are engaged in the synthesis and exploration of novel indole-based therapeutic agents.
Core Synthesis Strategy: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method discovered by Emil Fischer in 1883.[4] The reaction proceeds by heating a mixture of an arylhydrazine (in this case, this compound) with an aldehyde or a ketone in the presence of an acid catalyst.[6]
Reaction Mechanism
The mechanism involves several key steps:
-
Hydrazone Formation : The initial step is the condensation of 3-chlorophenylhydrazine with the carbonyl group of an aldehyde or ketone to form a phenylhydrazone intermediate.[6][7]
-
Tautomerization : The resulting hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[4][5]
-
[8][8]-Sigmatropic Rearrangement : Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the core bond-forming step.[5]
-
Cyclization and Elimination : The intermediate then cyclizes and, through the elimination of an ammonia molecule, aromatizes to form the stable indole ring.[4][6]
Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[4]
Experimental Workflow
The general workflow for the synthesis of substituted indoles from this compound is outlined below.
Detailed Experimental Protocols
Two representative protocols are provided below, illustrating variations in catalysts and reaction conditions.
Protocol 1: Acetic Acid Catalyzed Synthesis
This protocol is adapted from general procedures for Fischer indole synthesis using a Brønsted acid catalyst in a solvent.[5]
Materials:
-
This compound
-
Selected ketone (e.g., Isopropyl methyl ketone)
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform (CDCl₃) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired ketone (1.05 eq) and glacial acetic acid (approx. 10 volumes).
-
Stir the mixture at room temperature for 2 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.[5] For less reactive substrates, the mixture may be heated to reflux.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a 1 M NaOH solution until it reaches a pH of ~7-8.
-
Transfer the neutralized mixture to a separatory funnel and dilute with water (20 volumes).
-
Extract the aqueous layer with a suitable organic solvent like DCM or CDCl₃ (3 x 20 volumes).[5]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel to yield the desired substituted 6-chloro-indole.
Protocol 2: Solvent-Free Synthesis using p-Toluenesulfonic Acid
This protocol demonstrates a more "green" chemistry approach, avoiding bulk solvents during the reaction.[9]
Materials:
-
This compound
-
Selected ketone (e.g., Cyclohexanone)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Water
Equipment:
-
Heavy-walled test tube or small reaction vial
-
Heating block or oil bath
-
Vortex mixer or magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a test tube, combine this compound (1.0 eq), the ketone (1.0 eq), and p-TSA (3.0 eq).[9]
-
Heat the mixture in a heating block at 100-250 °C (temperature depends on the reactivity of the ketone) with vigorous swirling or stirring for 1-5 minutes.[9] The reaction is often rapid.
-
Monitor the reaction completion by TLC if possible, or based on optimized reaction time.
-
Cool the reaction mixture to room temperature. A solid may form.
-
Add water to the cooled mixture and break up the solid.
-
Filter the solid product using a Buchner funnel, washing thoroughly with water to remove the acid catalyst and any water-soluble impurities.[9]
-
Dry the collected solid in a vacuum oven to obtain the crude indole product.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation: Synthesis of Chloro-Indoles
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine HCl | Diacetyl | Polyphosphoric Acid (PPA) | 3-Acetyl-2-methylindole | 52% | [10] |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid, RT, 2h | 2,3,3,4/6-tetramethyl-3H-indole | High | [5] |
| o,m-Tolylhydrazine HCl | 2-Methylcyclohexanone | Acetic Acid, RT | 4a,6/8-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | High (85%) | [5][11] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid/HCl, Reflux, 4h | 2,3,3-Trimethyl-5-nitro-3H-indole | 30% | [5] |
| Phenylhydrazine | 1,4-Cyclohexanedione monoacetal | Heat, 190 °C | Spirocyclic indole intermediate | 89% | [12] |
| Phenylhydrazine | Various ketones | p-TSA, 100 °C, 5 min | Various 2,3-disubstituted indoles | 82-95% | [9] |
Applications in Drug Discovery
Substituted chloro-indoles are valuable scaffolds in drug discovery due to their wide range of biological activities. The chlorine substituent can significantly impact the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Antimicrobial and Antibiofilm Agents : Chloroindoles, such as 4-chloroindole and 5-chloroindole, have demonstrated potent antimicrobial and antibiofilm activities against pathogenic bacteria like uropathogenic E. coli (UPEC).[13][14] They can inhibit virulence factors essential for bacterial colonization and infection.[14]
-
Anticancer Activity : The indole core is present in numerous protein kinase inhibitors and other anticancer agents.[15] Substitution patterns, including chlorination, are critical for achieving high potency and selectivity.
-
CNS-Active Agents : The indole structure is a key component of many neurotransmitters (e.g., serotonin) and drugs targeting the central nervous system.
The relationship between chloro-substitution and biological activity is an active area of research. A 3D-QSAR analysis on certain chloroindoles revealed that substitutions at the 4th and 5th positions of the indole ring were favorable for antimicrobial activity.[13]
Logical Pathway for Drug Discovery Application
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols: 3-Chlorophenylhydrazine Hydrochloride in the Synthesis of Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide detailed protocols and data for the use of 3-chlorophenylhydrazine hydrochloride as a key intermediate in the preparation of pyrazole-based agrochemicals. The following sections describe the synthesis of the precursor itself, followed by its application in the preparation of a fungicidal pyrazole intermediate.
Synthesis of this compound
This compound is a crucial building block for various heterocyclic compounds with biological activity. It is typically synthesized from 3-chloroaniline via a diazotization reaction followed by reduction.
Experimental Protocol: Synthesis of this compound from 3-Chloroaniline
This protocol is adapted from a patented method for the preparation of 3-chlorophenylhydrazine.[1]
Materials:
-
3-Chloroaniline
-
10N Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Pyrosulfite (Na₂S₂O₅)
-
Sodium Hydroxide (NaOH)
-
Activated Carbon
-
Water
Procedure:
-
Diazotization:
-
In an 800 mL beaker, add 55 mL of water and 57.5 mL of 10N HCl.
-
Stir the solution and cool it to 0°C.
-
Slowly add 25.4 g of 3-chloroaniline.
-
After the 3-chloroaniline has dissolved, continue cooling to 0°C.
-
Prepare a solution of 15 g of sodium nitrite in 30 mL of water and add it dropwise to the reaction mixture, maintaining the temperature at 5°C.
-
Adjust the pH of the system to 1-2.
-
Allow the reaction to proceed for 20 minutes.
-
Filter the reaction mixture and retain the filtrate containing the diazonium salt.
-
-
Reduction and Hydrolysis:
-
In a 1000 mL beaker, add 125 mL of water and dissolve 64 g of sodium pyrosulfite and 65 g of sodium hydroxide. The pH of this solution should be approximately 7, and the temperature around 35°C.
-
Cool this reducing solution to 18°C.
-
Slowly add the previously prepared diazonium salt filtrate to the reducing solution, maintaining the temperature between 20-22°C and the pH at 7.
-
After the addition is complete, allow the reaction to proceed for 30 minutes.
-
Add 115 mL of 10N HCl and heat the mixture to 97-100°C for 30 minutes.
-
Cool the reaction mixture to 20°C to precipitate the product. Filter and collect the crude product cake.
-
-
Purification:
-
To the filter cake, add water and heat to 90°C with stirring.
-
Add 4 g of activated carbon for decolorization and stir for 5 minutes.
-
Filter the hot solution and cool the filtrate to 15°C.
-
Add 46 mL of hydrochloric acid to the cooled filtrate to precipitate the purified product.
-
Filter the precipitate and dry to obtain this compound.
-
Quantitative Data:
| Parameter | Value | Reference |
| Purity (HPLC) | 99.50% | [1] |
Application in Agrochemical Synthesis: Preparation of a Pyrazole Intermediate
This compound is a versatile precursor for the synthesis of pyrazole-containing agrochemicals, which are known to exhibit a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. A common synthetic route involves the condensation of the phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring.
Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)-1H-pyrazole from 1,1,3,3-Tetraethoxypropane
This protocol describes the synthesis of a 1-(3-chlorophenyl)-1H-pyrazole, a core structure in many potential agrochemicals.
Materials:
-
This compound
-
1,1,3,3-Tetraethoxypropane
-
Ethanol
Procedure:
-
Dissolve this compound in ethanol.
-
Add 1,1,3,3-tetraethoxypropane to the solution.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to yield 1-(3-chlorophenyl)-1H-pyrazole.
Quantitative Data:
| Parameter | Value |
| Yield | ~69% |
Note: This yield is based on a similar reaction and may vary depending on the specific reaction conditions and scale.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of this compound and its subsequent conversion to a pyrazole derivative.
Signaling Pathway Analogy in Agrochemical Action
While this compound itself is not the active agrochemical, the pyrazole derivatives synthesized from it often act by inhibiting specific biochemical pathways in pests or weeds. For example, many pyrazole-based fungicides are known to inhibit the mitochondrial respiratory chain, specifically at Complex II (succinate dehydrogenase).
References
Troubleshooting & Optimization
Technical Support Center: 3-Chlorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorophenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The most common impurities in this compound are typically process-related, originating from the synthesis process. These include:
-
Positional Isomers: 2-Chlorophenylhydrazine hydrochloride and 4-Chlorophenylhydrazine hydrochloride. These isomers are often formed concurrently during the synthesis due to the nature of the starting materials and reaction conditions.[1]
-
Starting Material: Unreacted 3-Chloroaniline, the precursor for the synthesis of this compound.[1]
Q2: How are these common impurities formed?
These impurities are byproducts of the chemical synthesis of this compound. The synthesis typically involves the diazotization of 3-chloroaniline, followed by a reduction reaction.[2] During this process, the formation of positional isomers can occur if the starting chloroaniline contains isomeric impurities or if the reaction conditions allow for side reactions. Incomplete reaction can also lead to the presence of residual 3-chloroaniline in the final product.[1]
Q3: Why is it important to control the levels of these impurities?
Controlling impurity levels is critical for ensuring the quality, safety, and efficacy of any downstream applications, particularly in drug development. Positional isomers can have different pharmacological and toxicological profiles, and their presence can affect the purity and potency of the active pharmaceutical ingredient (API). The starting material, 3-chloroaniline, is also a potential impurity that needs to be controlled.[1]
Q4: What are the potential degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, phenylhydrazine derivatives, in general, can be susceptible to degradation under various stress conditions, including:
-
Oxidation: The hydrazine moiety is prone to oxidation, which can lead to the formation of various degradation products.
-
Hydrolysis: Degradation may occur under acidic or alkaline conditions.
-
Thermal Stress: Exposure to high temperatures can lead to decomposition.
-
Photostability: Exposure to light may induce degradation.
Common degradation products could potentially include 3-chlorophenol, 3-chloroaniline, and other related compounds. To definitively identify degradation products, a forced degradation study is recommended.
Troubleshooting Guide
Problem: I am observing unexpected peaks in the HPLC analysis of my this compound sample.
Possible Causes and Solutions:
-
Process-Related Impurities:
-
Identification: The unexpected peaks may correspond to the common process-related impurities: 2-Chlorophenylhydrazine hydrochloride, 4-Chlorophenylhydrazine hydrochloride, and 3-Chloroaniline.
-
Solution: Refer to the provided HPLC method below to confirm the identity of these peaks by comparing their retention times with those of reference standards. If these impurities are present at unacceptable levels, further purification of the this compound may be necessary.
-
-
Degradation Products:
-
Identification: If the unexpected peaks do not correspond to the known process-related impurities, they may be degradation products. This can occur if the material has been stored improperly or exposed to harsh conditions.
-
Solution: A forced degradation study should be performed to identify potential degradation products. This involves subjecting the this compound to stress conditions (acid, base, oxidation, heat, and light) and analyzing the resulting samples by a stability-indicating HPLC method.
-
-
Contamination:
-
Identification: The peaks could be from external contaminants introduced during sample preparation or from the analytical system itself.
-
Solution: Analyze a blank (solvent) injection to check for system contamination. Ensure proper cleaning of all glassware and equipment used for sample preparation.
-
Quantitative Data Summary
The following table summarizes the typical detection limits for common impurities as determined by a validated HPLC method for a closely related compound, 4-Chlorophenylhydrazine hydrochloride. These values provide an estimate of the sensitivity of the analytical method.[1]
| Impurity | Limit of Detection (LOD) |
| 2-Chlorophenylhydrazine hydrochloride | 0.02% |
| This compound | 0.04% |
| 4-Chloroaniline | 0.02% |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Impurities in Chlorophenylhydrazine Hydrochloride
This method is adapted from a validated procedure for 4-Chlorophenylhydrazine hydrochloride and is suitable for the separation and quantification of positional isomers and the starting material in this compound.[1]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Disodium hydrogen phosphate buffer.
-
Mobile Phase B: Acetonitrile and Methanol (50:50, v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 15 40 35 60 40 30 | 45 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthetic pathway of this compound and the origin of common process-related impurities.
Caption: A logical workflow for troubleshooting unexpected peaks in the HPLC analysis of this compound.
References
Technical Support Center: Fischer Indole Synthesis with 3-Chlorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-chlorophenylhydrazine hydrochloride in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the expected products when reacting this compound with an unsymmetrical ketone?
When using an unsymmetrical ketone, the Fischer indole synthesis can lead to two regioisomeric indole products. The reaction involves the formation of an enamine intermediate from the phenylhydrazone. With an unsymmetrical ketone, two different enamines can be formed, leading to cyclization at either the more or less substituted α-carbon of the original ketone. The ratio of these products is influenced by the nature of the acid catalyst, its concentration, and the reaction temperature.[1] Generally, higher acidity and temperature favor cyclization at the less substituted position.[1]
Q2: My Fischer indole synthesis with this compound is giving a low yield or failing completely. What are the common causes?
Several factors can contribute to low yields or reaction failure:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, ZnCl₂, polyphosphoric acid) are critical and often require empirical optimization.[2][3]
-
Reaction Conditions: The reaction is highly sensitive to temperature. While heat is generally required, excessive temperatures can lead to decomposition and polymerization, especially with sensitive substrates.[4]
-
Purity of Starting Materials: Impurities in the this compound or the carbonyl compound can lead to undesired side reactions.
-
Substituent Effects: While the chloro group is electron-withdrawing, which can make the reaction more difficult compared to electron-donating groups, other substituents on the ketone can play a significant role.[5] For instance, certain electron-donating groups on the carbonyl component can lead to N-N bond cleavage as a competing reaction.[5]
Q3: I am observing multiple spots on my TLC plate that are not my desired product. What are the potential side reactions?
Side reactions are common in the Fischer indole synthesis. With this compound, you may encounter the following:
-
Formation of Regioisomers: As mentioned in Q1, with unsymmetrical ketones, a mixture of 6-chloro- and 4-chloro-substituted indoles can be formed.
-
N-N Bond Cleavage: This is a significant side reaction pathway that leads to the formation of 3-chloroaniline and other degradation products.[5] This pathway is more favorable with certain substituents that can stabilize intermediates prone to this cleavage.[5]
-
Formation of Indolenines: Depending on the ketone used (especially α-branched ketones), indolenines (3H-indoles) can be formed as either intermediates or stable final products.[1][3][6]
-
"Abnormal" Product Formation: With halogenated phenylhydrazines, unexpected products can arise. For example, reactions with ortho-halophenylhydrazines have been reported to yield mixtures of the expected halogenated indole, de-halogenated indole, and other isomers.[7] This suggests that complex rearrangements or reactions involving the halogen substituent can occur.
-
Polymerization and Decomposition: Under harsh acidic conditions and high temperatures, starting materials, intermediates, and products can decompose or polymerize, leading to a complex mixture of byproducts.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inappropriate acid catalyst or concentration. | Screen various Brønsted (HCl, H₂SO₄, PPA) and Lewis acids (ZnCl₂, BF₃·OEt₂).[2][3] Optimize the concentration of the chosen catalyst. |
| Reaction temperature is too low or too high. | Systematically vary the reaction temperature. Start with milder conditions and gradually increase the temperature. Monitor the reaction by TLC to avoid product decomposition at high temperatures. | |
| Impure starting materials. | Purify the this compound and the ketone/aldehyde before use. | |
| Mixture of Regioisomers | Use of an unsymmetrical ketone. | Adjust the acid catalyst and temperature. Higher acidity and temperature often favor the less substituted isomer.[1] If inseparable, consider a different synthetic route that offers better regiocontrol. |
| Significant Formation of 3-Chloroaniline | N-N bond cleavage is the dominant pathway. | This indicates that the[5][5]-sigmatropic rearrangement is disfavored. Try using a milder acid catalyst or lower reaction temperature. In some cases, the choice of solvent can also influence the reaction pathway. |
| Formation of Indolenine instead of Indole | The ketone substrate favors indolenine formation (e.g., α,α-disubstituted ketones). | If the indole is the desired product, consider if the indolenine can be isomerized to the indole under different acidic or basic conditions. Otherwise, a different ketone may be necessary. |
| Presence of Unexpected Byproducts | "Abnormal" Fischer indole reaction or decomposition. | Re-evaluate the reaction conditions. Milder acids and lower temperatures may suppress these side reactions. Careful purification by column chromatography is often required to isolate the desired product from complex mixtures.[7] |
Quantitative Data Summary
The following table summarizes reported yields for Fischer indole synthesis with chloro-substituted phenylhydrazines. Note that yields are highly dependent on the specific reactants and conditions.
| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Product(s) | Yield (%) | Reference(s) |
| o,m,p-Chlorophenylhydrazine | Isopropyl methyl ketone | Acetic Acid | Corresponding Indolenine | >90 | [1] |
| p-Chlorophenylhydrazine HCl | 1,2-Cyclohexanedione | - | 6-Chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole | - | [3] |
| p-Chlorophenylhydrazine HCl | 1,2-Cyclohexanedione | - | Tjipanazole D | 54 | [3] |
| o-Chlorophenylhydrazine HCl | 2-Aminocyclohexanone HCl | PrOH/Acetic Acid | 1,10-dichloroindolo[2,3-a]carbazole, 1-chloroindolo[2,3-a]carbazole, and indolo[2,3-a]carbazole | 80 (mixture) | [7] |
Experimental Protocols
Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from a general procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole and should be optimized for the specific substrate.[8]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Water
-
Decolorizing carbon
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a stirrer, combine cyclohexanone (1.0 equivalent) and glacial acetic acid (approximately 6 equivalents).
-
Heat the mixture to reflux with stirring.
-
Slowly add this compound (1.0 equivalent) to the refluxing mixture over a period of 1 hour.
-
After the addition is complete, continue to heat the mixture at reflux for an additional hour.
-
Pour the hot reaction mixture into a beaker and stir while it cools and solidifies.
-
Cool the mixture to approximately 5°C in an ice bath and collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a cold 75% ethanol-water solution.
-
Air-dry the crude product.
-
For purification, recrystallize the crude solid from methanol, using decolorizing carbon if necessary. A heated funnel is recommended for the hot filtration to prevent premature crystallization.[8]
-
Collect the purified crystals of 6-chloro-1,2,3,4-tetrahydrocarbazole by vacuum filtration and dry.
Visualizations
Reaction Pathways in Fischer Indole Synthesis
Caption: Main and side reaction pathways in the Fischer indole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 3-Chlorophenylhydrazine Hydrochloride
Welcome to the technical support center for 3-Chlorophenylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions in common synthetic applications of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a key building block for the synthesis of various heterocyclic compounds. Its most prominent applications include:
-
Fischer Indole Synthesis: It is widely used to synthesize 6-chloro-substituted indoles and their derivatives, such as 6-chloro-1,2,3,4-tetrahydrocarbazole.[1][2] These structures are important scaffolds in medicinal chemistry.
-
Pyrazole Synthesis: It serves as a precursor for the synthesis of 1-(3-chlorophenyl)-substituted pyrazoles and pyrazolones by reacting with 1,3-dicarbonyl compounds.[3][4] These compounds are investigated for their potential biological activities.[5]
-
Japp-Klingemann Reaction: It can be used to form hydrazones from β-keto-acids or β-keto-esters, which are stable intermediates for subsequent reactions like the Fischer indole synthesis.[6][7]
Q2: What are the recommended storage and handling procedures for this compound?
To ensure the stability and reactivity of this compound, the following storage and handling guidelines are recommended:
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Handling: Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust and ensure adequate ventilation. In case of contact with skin or eyes, rinse immediately with plenty of water.
Q3: What are the expected regioisomeric outcomes when using this compound in the Fischer indole synthesis with unsymmetrical ketones?
The Fischer indole synthesis with an unsymmetrical ketone and 3-chlorophenylhydrazine can lead to the formation of two regioisomers: a 5-chloro- and a 7-chloro-substituted indole. The ratio of these isomers is influenced by the nature of the acid catalyst, its concentration, and the reaction temperature. For instance, the reaction with 2-aminocyclohexanone hydrochloride has been reported to yield a mixture of 5-chloro- and 7-chloro-1-oxo-1,2,3,4-tetrahydrocarbazoles.[2]
Troubleshooting Guides
The Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for creating indoles, but challenges can arise, particularly with substituted phenylhydrazines like the 3-chloro derivative.
Problem 1: Low Yield of the Indole Product
A common issue encountered is a lower-than-expected yield of the desired indole. Several factors can contribute to this:
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Acid Catalyst | The choice of acid catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be effective.[8][9] It is advisable to screen different catalysts. Polyphosphoric acid (PPA) is often a good choice for less reactive substrates. |
| Inappropriate Reaction Temperature | The reaction often requires elevated temperatures. However, excessively high temperatures can lead to decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time. |
| Poor Solvent Choice | The solvent can significantly impact the reaction rate and yield. Acetic acid is a commonly used solvent and can also act as a catalyst.[9] In some cases, running the reaction neat (without a solvent) may be beneficial. |
| Impure Starting Materials | Ensure the purity of both the this compound and the carbonyl compound. Impurities can lead to side reactions and lower the overall yield. |
Problem 2: Formation of Multiple Side Products
The appearance of multiple spots on a TLC plate indicates the formation of undesired side products.
| Potential Cause | Troubleshooting Strategy |
| Side Reactions | The strongly acidic and high-temperature conditions can promote side reactions, leading to the formation of tars and polymeric byproducts. |
| Oxidation | For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials or product. |
| One-Pot vs. Stepwise Procedure | Consider a one-pot procedure where the initial formation of the hydrazone and the subsequent indolization occur in the same reaction vessel. This can minimize handling losses and potential degradation of the intermediate hydrazone.[10] |
Problem 3: Difficulty in Product Purification
Isolating the pure indole product from the reaction mixture can be challenging.
| Purification Method | Troubleshooting Strategy |
| Column Chromatography | Standard silica gel is often effective. If the indole product appears to degrade on the column (streaking or discoloration), consider using silica gel deactivated with triethylamine (by adding ~1% triethylamine to the eluent) or switching to a less acidic stationary phase like alumina. |
| Recrystallization | If the crude product is a solid with relatively high purity, recrystallization can be an excellent method for obtaining highly pure material. Experiment with different solvents to find an optimal system where the product is soluble when hot but sparingly soluble when cold. |
Pyrazole Synthesis (Knorr Synthesis)
The condensation of this compound with 1,3-dicarbonyl compounds is a common route to pyrazole derivatives.
Problem: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls
When using an unsymmetrical 1,3-dicarbonyl compound, the reaction can yield two different regioisomeric pyrazoles.
| Factor | Influence on Regioselectivity |
| Steric Hindrance | Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group. |
| Electronic Effects | Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the hydrazine is also influenced by the chloro-substituent. |
| Reaction pH | The acidity or basicity of the reaction medium can influence the rate of the initial condensation and the subsequent cyclization, thereby affecting the ratio of the regioisomers. |
Data Presentation
Table 1: Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles using Phenylhydrazine Hydrochlorides and 2-Aminocyclohexanone Hydrochloride [2]
| Phenylhydrazine Hydrochloride Substituent | Product | Yield (%) |
| H | 1-Oxo-1,2,3,4-tetrahydrocarbazole | 73 |
| 4-CH₃ | 6-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole | 90 |
| 4-OCH₃ | 6-Methoxy-1-oxo-1,2,3,4-tetrahydrocarbazole | 74 |
| 4-F | 6-Fluoro-1-oxo-1,2,3,4-tetrahydrocarbazole | 91 |
| 4-Cl | 6-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole | 94 |
| 4-Br | 6-Bromo-1-oxo-1,2,3,4-tetrahydrocarbazole | 77 |
| 3-Cl | 5-Chloro- and 7-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole (1.3:1 mixture) | - |
Table 2: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone [11][12]
| Hydrazine Source | Reaction Conditions | Yield (%) |
| Phenylhydrazine | Ethanol, Reflux | 93-100 |
| Phenylhydrazine Hydrochloride | Methanol, HCl (pH 5.0-6.5), 40-90°C, then neutral pH, 60-80°C | 94.8 |
Experimental Protocols
Protocol 1: General Procedure for the Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole [13]
-
A mixture of cyclohexanone (1 mole) and acetic acid (6 moles) is heated to reflux with stirring in a three-necked round-bottomed flask.
-
Phenylhydrazine (1 mole) is added dropwise over 1 hour.
-
The mixture is refluxed for an additional hour.
-
The reaction mixture is poured into a beaker and stirred until it solidifies.
-
The solid is cooled, filtered, and washed with water and then 75% ethanol.
-
The crude product is air-dried and recrystallized from methanol.
Protocol 2: Synthesis of 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone [3]
-
A mixture of 3-methyl-1(m-chloro)-phenylpyrazol-5-one (1 mole) and methylamine (40% in water, 5 moles) in methanol is refluxed for twelve hours.
-
The reaction mixture is slowly cooled to room temperature.
-
Water is added, and the mixture is neutralized with diluted HCl.
-
The product is isolated by filtration and crystallized from water.
Protocol 3: Japp-Klingemann Reaction to Synthesize Arylhydrazones [14]
-
The aromatic amine (e.g., 3-chloroaniline) is diazotized using sodium nitrite in an acidic medium at low temperatures (0-5 °C).
-
The β-keto-ester (e.g., ethyl acetoacetate) is dissolved in a suitable solvent with a base (e.g., sodium acetate).
-
The freshly prepared diazonium salt solution is slowly added to the β-keto-ester solution, maintaining a low temperature.
-
The reaction mixture is stirred, and the resulting arylhydrazone precipitates and is collected by filtration.
Visualizations
References
- 1. wjarr.com [wjarr.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1-(3'-Chlorophenyl)-3-methyl-5-pyrazolone | 20629-90-7 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. ias.ac.in [ias.ac.in]
- 12. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chlorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chlorophenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
Pure this compound is typically a white to off-white or light yellow crystalline solid.[1][2] Significant deviation from this appearance, such as a dark color, may indicate the presence of impurities.
Q2: What are the common impurities in a this compound reaction product?
Common impurities include positional isomers such as 2-chlorophenylhydrazine hydrochloride and 4-chlorophenylhydrazine hydrochloride, as well as the starting material, 3-chloroaniline.[1] Residual solvents and by-products from the diazotization and reduction steps can also be present.
Q3: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound and quantifying impurities like positional isomers.[1] A developed HPLC method using a Waters X-Bridge C18 column has shown effective separation of 2-CPH, 3-CPH, and 4-Chloroaniline.[1]
Q4: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is discolored (e.g., pink, brown, or dark yellow) | Oxidation of the product or presence of colored impurities. | 1. Wash the crude product with a cold, non-polar organic solvent to remove some colored impurities. 2. During recrystallization, add activated carbon to the hot solution to adsorb colored impurities before filtering.[4] 3. Ensure the purification process is carried out quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Low yield of purified product | - Product loss during transfers. - Incomplete crystallization. - Use of an inappropriate recrystallization solvent. | 1. Ensure all equipment is clean and dry to minimize loss. 2. After filtration, wash the crystals with a minimal amount of cold solvent to avoid dissolving the product. 3. Optimize the recrystallization solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold.[5] 4. Cool the crystallization mixture slowly and then in an ice bath to maximize crystal formation. |
| Product is oily or fails to crystallize | - Presence of significant impurities that inhibit crystallization. - Residual solvent. | 1. Try to "salt out" the product by adding a non-polar solvent to a solution of the product in a polar solvent. 2. Use a seed crystal to induce crystallization. 3. Ensure all volatile solvents from the reaction are thoroughly removed under vacuum before attempting purification. 4. Wash the crude material to remove impurities that may be hindering crystallization. |
| Low purity despite recrystallization | - Co-crystallization of impurities with the product. - Inefficient removal of positional isomers. | 1. Perform a second recrystallization. 2. Try a different solvent or a mixture of solvents for recrystallization to alter the solubility of the product and impurities. 3. For removal of positional isomers, which can be challenging, multiple recrystallizations may be necessary.[1] Consider column chromatography if high purity is required and recrystallization is ineffective. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then gently reheat it for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Washing of Crude this compound
This protocol is for a preliminary purification step to remove some impurities before recrystallization.
Materials:
-
Crude this compound
-
Washing solvent (e.g., a cold, non-polar organic solvent like diethyl ether or hexane)
-
Beaker or flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in a beaker or flask.
-
Add a sufficient amount of the cold washing solvent and stir the slurry for a few minutes.
-
Collect the solid by vacuum filtration.
-
Repeat the washing process if necessary.
-
Dry the washed solid before proceeding with further purification like recrystallization.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis with 3-Chlorophenylhydrazine Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields or other experimental issues during the Fischer indole synthesis using 3-chlorophenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Fischer indole synthesis with this compound?
A1: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors.[1] When using this compound, specific challenges arise due to the electronic properties of the chloro substituent and the potential for the formation of isomeric products. Key factors include:
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Formation of Isomeric Products: The primary challenge with a meta-substituted phenylhydrazine like 3-chlorophenylhydrazine is the potential for cyclization at two different positions, leading to a mixture of 4-chloroindole and 6-chloroindole. The reaction may have low yield for the desired isomer if the other is preferentially formed.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the success of the reaction.[2][3][4] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used, and the optimal choice is substrate-dependent.[2][3][4]
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly impact the yield. Excessively high temperatures or prolonged reactions can lead to the decomposition of starting materials, intermediates, or the final product.
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to side reactions and inhibit the catalyst.
-
Side Reactions: The strongly acidic conditions can promote side reactions, such as N-N bond cleavage, which compete with the desired indole formation.
Q2: What are the expected products when using this compound?
A2: The reaction of 3-chlorophenylhydrazine with an unsymmetrical ketone or aldehyde can theoretically yield two regioisomeric indoles: a 4-chloroindole and a 6-chloroindole. The ratio of these products is influenced by the reaction conditions, particularly the acid catalyst used. For instance, one study on a related reaction involving this compound found a mixture of chloro-substituted isomers, indicating that the formation of multiple products is a significant consideration.[5]
Q3: How does the chloro-substituent at the 3-position affect the reaction?
A3: The chlorine atom is an electron-withdrawing group via induction and a weak deactivator, which can slow down the rate of the key[5][5]-sigmatropic rearrangement step in the Fischer indole synthesis mechanism.[4] Its position at the meta-position directs the cyclization to either the C2 or C6 position of the phenylhydrazine ring, leading to the potential for a mixture of 4- and 6-chloroindoles.
Q4: Can I use a one-pot procedure for this synthesis?
A4: Yes, one-pot procedures are common for the Fischer indole synthesis.[2] This involves reacting the this compound with the carbonyl compound to form the hydrazone in situ, followed by the addition of the acid catalyst for the cyclization step without isolating the hydrazone intermediate. This can minimize handling losses and improve overall efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inadequate Acid Catalyst: The chosen acid may not be effective for this specific substrate combination. | Screen a variety of Brønsted acids (e.g., H₂SO₄, PPA, TsOH) and Lewis acids (e.g., ZnCl₂, FeCl₃).[2][6] Polyphosphoric acid (PPA) is often a good starting point for challenging cyclizations. |
| Reaction Temperature Too Low: The activation energy for the[5][5]-sigmatropic rearrangement is not being met. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Microwave-assisted synthesis can also be explored to achieve higher temperatures and shorter reaction times. | |
| Impure Starting Materials: Contaminants in the 3-chlorophenylhydrazine HCl or the carbonyl compound are causing side reactions. | Ensure the purity of starting materials. Recrystallize or distill them if necessary. | |
| Multiple Products Observed (Poor Regioselectivity) | Formation of 4- and 6-chloroindole isomers: The meta-position of the chloro group allows for cyclization at two different sites. | 1. Vary the Acid Catalyst: The regioselectivity of the Fischer indole synthesis can be highly dependent on the acidity of the medium. Experiment with different acids to favor the formation of the desired isomer. 2. Modify the Carbonyl Compound: If possible, using a symmetrical ketone will avoid this issue. 3. Chromatographic Separation: If a mixture is unavoidable, develop a robust column chromatography method to separate the isomers. |
| Significant Byproduct Formation | N-N Bond Cleavage: The acidic conditions can lead to the cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate. | Use a milder acid catalyst or lower the reaction temperature. |
| Polymerization/Decomposition: The starting materials or product may be unstable under the reaction conditions. | Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC and stop it once the starting material is consumed. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative decomposition. |
Experimental Protocols
General One-Pot Protocol for the Synthesis of Chloroindoles
This is a general procedure and may require optimization for specific carbonyl compounds.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired ketone or aldehyde (1.0-1.2 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-2 hours, or until hydrazone formation is complete (monitor by TLC).
-
-
Indolization:
-
To the reaction mixture containing the crude hydrazone, add the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) portion-wise or as a solution in a suitable solvent. The amount and type of acid should be optimized.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture into a beaker of crushed ice or cold water.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution, NaHCO₃ solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomeric products and remove impurities.
-
Data Presentation
The cyclization of 3-chlorophenylhydrazine with certain carbonyl compounds can lead to a mixture of regioisomers. The following table presents data from a study on a related tandem Fischer indole synthesis which illustrates this issue.
| Reactant 1 | Reactant 2 | Product(s) | Isomer Ratio | Reference |
| This compound | 2-Amino-cyclohexanone hydrochloride | 4,7-Dichloroindolo[2,3-a]carbazole, 2,9-Dichloroindolo[2,3-a]carbazole, and another isomer | 2.6 : 1 : 1 | [5] |
Note: This data is from a more complex reaction but highlights the potential for the formation of multiple chloro-substituted isomers from a 3-chlorophenylhydrazine precursor.
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Preventing byproduct formation in reactions with 3-Chlorophenylhydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation in reactions involving 3-Chlorophenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a key reagent in several important organic syntheses, most notably the Fischer indole synthesis for creating substituted indoles and the Knorr pyrazole synthesis for generating pyrazole derivatives.[1][2]
Q2: What are the typical byproducts I might encounter in these reactions?
A2: Common byproducts can be categorized as follows:
-
Regioisomers: When using unsymmetrical ketones in the Fischer indole synthesis, or unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis, different isomers can be formed. For instance, reacting 3-chlorophenylhydrazine with an unsymmetrical ketone can result in the formation of both 4-chloro- and 6-chloro-substituted indoles.[3]
-
Products from N-N Bond Cleavage: In the Fischer indole synthesis, harsh acidic conditions or certain electronic factors can promote the cleavage of the nitrogen-nitrogen bond in the hydrazine intermediate, leading to the formation of 3-chloroaniline and other undesired compounds.[4]
-
Starting Material Impurities: The purity of the this compound itself is crucial. Common impurities include positional isomers (2- and 4-chlorophenylhydrazine) and 3-chloroaniline, which can lead to the formation of corresponding isomeric byproducts that are often difficult to separate.[5]
-
Tar and Polymer Formation: The highly acidic and sometimes high-temperature conditions of the Fischer indole synthesis can lead to the degradation of starting materials and intermediates, resulting in the formation of intractable tars.
Q3: How does the chloro-substituent on the phenyl ring affect the reaction?
A3: The chlorine atom is an electron-withdrawing group, which can influence the reactivity of the hydrazine. In the Fischer indole synthesis, electron-withdrawing groups can sometimes make the reaction more challenging compared to electron-donating groups.[6][7] However, the effect can be complex and also depends on the other reactants and conditions.
Q4: Is the purity of this compound important?
A4: Absolutely. The presence of positional isomers or 3-chloroaniline in your starting material will inevitably lead to the formation of the corresponding byproducts in your final product mixture, which can complicate purification and reduce the overall yield of the desired product.[5] It is highly recommended to use high-purity starting material or to analyze the purity of your reagent before use.
Troubleshooting Guides
Issue 1: Formation of Undesired Regioisomers in Fischer Indole Synthesis
-
Symptom: You observe the formation of two or more isomeric indole products in your reaction mixture, as identified by TLC, HPLC, or NMR.
-
Cause: The use of an unsymmetrical ketone allows for the formation of two different enamine intermediates, which can both undergo cyclization.
-
Solutions:
-
Choice of Acid Catalyst: The regioselectivity of the Fischer indole synthesis is highly dependent on the acid catalyst used. Lewis acids like ZnCl₂ or Brønsted acids like polyphosphoric acid (PPA) can favor the formation of one isomer over the other. The acidity of the medium plays a crucial role; higher acidity often directs cyclization towards the less substituted carbon.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the thermodynamically favored product.
-
Steric Hindrance: Consider the steric bulk of the substituents on your ketone. The reaction may preferentially proceed via the less sterically hindered enamine intermediate.
-
Issue 2: Low Yield and Formation of 3-Chloroaniline Byproduct
-
Symptom: The yield of your desired indole is low, and you detect the presence of 3-chloroaniline in your crude product.
-
Cause: This is likely due to the cleavage of the N-N bond in the hydrazone intermediate, a common side reaction in the Fischer indole synthesis, especially under harsh conditions.[4]
-
Solutions:
-
Milder Reaction Conditions: Avoid excessively high temperatures and strong acids. Opt for milder catalysts like acetic acid or milder Lewis acids if possible.
-
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step process where you first form the hydrazone under milder conditions, isolate it, and then proceed with the cyclization under optimized acidic conditions.
-
Issue 3: Dark Reaction Mixture and Tar Formation
-
Symptom: Your reaction mixture turns dark brown or black, and you have difficulty isolating your product from a tarry residue.
-
Cause: Decomposition of the starting materials or intermediates under strongly acidic and high-temperature conditions.
-
Solutions:
-
Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Solvent: Use a higher-boiling point solvent that allows for better temperature control.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that contribute to tar formation.
-
Issue 4: Discoloration and Impurities in Knorr Pyrazole Synthesis
-
Symptom: The reaction mixture develops a strong yellow or red color, and the final product is difficult to purify.
-
Cause: This discoloration can be due to impurities in the this compound or decomposition of the starting materials.[8] The 1,3-dicarbonyl compound may also be unstable under the reaction conditions.
-
Solutions:
-
Purify Starting Materials: Ensure the purity of both the hydrazine and the 1,3-dicarbonyl compound.
-
pH Control: The Knorr pyrazole synthesis is often acid-catalyzed. Adding a buffer, such as sodium acetate when using the hydrochloride salt of the hydrazine, can help to control the pH and lead to a cleaner reaction.[8]
-
Temperature Control: Maintain a consistent and moderate reaction temperature to avoid decomposition.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Byproduct Formation in Fischer Indole Synthesis
| Parameter | Condition | Expected Impact on Byproduct Formation |
| Acid Catalyst | Strong Brønsted Acid (e.g., H₂SO₄, HCl) | Can increase the rate of N-N bond cleavage and tar formation. May favor cyclization at the less substituted carbon in unsymmetrical ketones. |
| Lewis Acid (e.g., ZnCl₂, BF₃) | Generally milder, can reduce N-N bond cleavage. Regioselectivity is dependent on the specific Lewis acid and substrate. | |
| Polyphosphoric Acid (PPA) | Often effective for less reactive substrates, but can lead to decomposition at high temperatures. | |
| Temperature | High (>150 °C) | Increases reaction rate but also significantly increases the likelihood of N-N bond cleavage and tar formation. |
| Moderate (80-120 °C) | Often a good compromise between reaction rate and minimizing byproducts. | |
| Solvent | Acetic Acid | Common solvent and catalyst, generally provides good results but can be harsh for sensitive substrates. |
| Ethanol/Methanol | Can be used for hydrazone formation, but a stronger acid is typically needed for the cyclization step. | |
| Toluene/Xylene | Higher boiling points allow for better temperature control in some cases. | |
| Substrate | Electron-donating groups on ketone | May stabilize intermediates that lead to N-N bond cleavage.[9] |
| Steric hindrance on ketone | Can influence regioselectivity by favoring the less hindered product.[9] |
Experimental Protocols
Protocol 1: High-Purity Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from established Fischer indole synthesis procedures with modifications aimed at minimizing byproduct formation.[10][11]
Materials:
-
This compound (high purity, >98%)
-
Cyclohexanone (freshly distilled)
-
Glacial acetic acid
-
Methanol
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Decolorizing carbon
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Sodium bicarbonate solution (saturated)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equiv.) and glacial acetic acid (5-10 volumes).
-
Addition of Ketone: Heat the mixture to a gentle reflux (around 118 °C). Slowly add cyclohexanone (1.05 equiv.) dropwise over 30 minutes to control the initial exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes mixture). The reaction is typically complete within 2-4 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice water.
-
Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol. If colored impurities are present, a hot filtration with decolorizing carbon can be performed before recrystallization.
Protocol 2: Quality Control of this compound via HPLC
This protocol provides a method to assess the purity of the starting material, which is critical for preventing byproduct formation.[5]
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18)
-
Mobile Phase A: 20 mM disodium hydrogen phosphate buffer (pH adjusted to 8.7 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile/Methanol (1:1)
-
Gradient Elution: A suitable gradient from a higher percentage of A to a higher percentage of B to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, 2-Chlorophenylhydrazine hydrochloride, 4-Chlorophenylhydrazine hydrochloride, and 3-chloroaniline in a suitable diluent (e.g., mobile phase A/B mixture).
-
Sample Preparation: Accurately weigh and dissolve a sample of the this compound to be tested in the diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify impurities. Quantify the impurities based on the peak areas relative to the main component.
Visualizations
Caption: Logical workflow of the Fischer indole synthesis highlighting pathways to desired products and byproducts.
Caption: A troubleshooting decision tree for common issues in reactions with this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Indoles from 3-Chlorophenylhydrazine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) concerning the column chromatography purification of indole derivatives synthesized from 3-chlorophenylhydrazine hydrochloride. It is intended for researchers, scientists, and drug development professionals.
The synthesis of indoles from a substituted phenylhydrazine and a ketone or aldehyde is known as the Fischer indole synthesis.[1] This reaction, conducted under acidic conditions, is a cornerstone for producing a wide variety of indole derivatives.[2] The purification of the resulting crude product is critical to isolate the desired indole for further applications.
Experimental Protocol: Column Chromatography of Chloro-substituted Indoles
This protocol outlines a general procedure for the purification of indole derivatives using normal-phase column chromatography with silica gel.
1. Preparation of the Column:
-
Column Selection: Choose a column with a diameter and length appropriate for the amount of crude material. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the sample weight.[3]
-
Packing the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[4] Add a thin layer of sand over the plug.[4]
-
Clamp the column vertically and fill it about halfway with the initial, least polar solvent of your mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).[4]
-
In a separate beaker, create a slurry of silica gel in the same solvent.[4]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and dislodge any air bubbles.[4]
-
Open the stopcock to allow some solvent to drain, which helps the silica gel to settle into a uniform bed.[4] Crucially, the solvent level must always remain above the silica bed to prevent cracking.[4]
-
Add a final layer of sand on top of the silica bed to protect the surface during sample and eluent addition.[3]
-
2. Sample Loading:
-
Dissolve the crude indole product in a minimal amount of a suitable solvent, ideally the mobile phase itself or a solvent like dichloromethane (CH₂Cl₂).[4]
-
Carefully apply the sample solution to the top of the silica bed using a pipette.[4]
-
Alternatively, for samples not readily soluble in the eluent, use a "dry loading" method: dissolve the crude product, add a small amount of silica gel, and remove the solvent using a rotary evaporator to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
3. Elution and Fraction Collection:
-
Gently add the mobile phase (eluent) to the top of the column.[4]
-
Open the stopcock and begin collecting the eluate in fractions (e.g., in test tubes).[4]
-
If using an isocratic system, the mobile phase composition remains constant. For a gradient system, the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to elute more strongly bound compounds.[4]
4. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.[4]
-
Combine the fractions that contain the pure indole derivative.[4]
-
Remove the solvent from the combined fractions, typically using a rotary evaporator, to yield the purified compound.[4]
Data Presentation: Solvent Systems
The choice of mobile phase is critical and should be optimized using TLC beforehand.[5] For a successful column separation, the desired compound should ideally have an Rf value of approximately 0.35 on the TLC plate.[3]
| Stationary Phase | Mobile Phase System (Eluent) | Compound Type | Reported Yield | Reference |
| Silica Gel (40–60 μm) | 4–8% Methanol in CH₂Cl₂ | Boc-protected indole-3-carboxamides | 9–96% | [4] |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | General, less polar indoles | Varies | [6] |
| Alumina (Neutral/Basic) | Hexane / Ethyl Acetate (Gradient) | Acid-sensitive indoles | Varies | [5][6] |
| Reversed-Phase C8/C18 | Methanol/H₂O or Acetonitrile/H₂O | Polar, water-soluble indoles | 13–100% | [4][5] |
Visualizations: Workflows and Logic Diagrams
Experimental Workflow
The following diagram illustrates the overall process from the Fischer indole synthesis to the final, purified product.
Caption: Workflow from Synthesis to Purified Indole.
Troubleshooting Logic
This diagram provides a logical approach to diagnosing common issues during column chromatography.
Caption: Decision Tree for Chromatography Troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fischer indole synthesis resulted in a low yield. What are the common causes?
A: Low yields in the Fischer indole synthesis can stem from several factors.[7] The reaction is sensitive to the choice of acid catalyst and temperature.[2][7] For 3-chlorophenylhydrazine, the electron-withdrawing nature of the chlorine atom can affect the reaction rate. Furthermore, using a meta-substituted hydrazine can lead to the formation of two different indole isomers (4-chloro and 6-chloro derivatives), which can complicate purification and lower the isolated yield of a single desired product.[8][9] Ensure your starting materials are pure, as impurities can lead to unwanted side reactions.[7]
Q2: My product appears as a clean spot on TLC, but after the silica gel column, the fractions are colored (pink/brown) and show decomposition. What is happening?
A: Indoles, especially those with electron-rich rings, can be sensitive to the acidic nature of standard silica gel.[5][6] This acidity can cause degradation or polymerization on the column, leading to colored impurities and loss of product.[6]
-
Troubleshooting Steps:
-
Deactivate the Silica: Add a small amount of a base like triethylamine (e.g., 0.5-1%) to your eluent.[6] This will neutralize the acidic sites on the silica gel.[6]
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase, such as neutral or basic alumina.[5][6]
-
Work Quickly: Do not let the compound remain on the column for an extended period.[6] Have all your fractions and subsequent TLC analysis prepared in advance to run the chromatography efficiently.[6]
-
Q3: My synthesis produced two isomeric indoles with very similar Rf values. How can I separate them?
A: This is a common challenge when using meta-substituted hydrazines like this compound.[8][9] Separating isomers with similar polarities requires optimizing the chromatography conditions.
-
Troubleshooting Steps:
-
Fine-tune the Mobile Phase: Test a wide range of solvent systems with slightly different polarities. Sometimes, switching one of the solvents (e.g., from ethyl acetate to dichloromethane or using a ternary mixture) can improve selectivity.
-
Increase Column Length/Efficiency: Use a longer column or a finer grade of silica gel to increase the number of theoretical plates, which enhances separation power.
-
Consider Alternative Chromatography: If normal-phase chromatography is ineffective, reversed-phase (C18) HPLC might provide the necessary resolution.[5][10] For preparative scale, techniques like pH-zone-refining counter-current chromatography have also been used for complex indole alkaloid separations.[11]
-
Q4: My compound is not moving from the top of the column, even with a highly polar eluent.
A: This can happen for a few reasons. First, the compound may be highly polar and strongly adsorbed to the silica. Indoles contain a nitrogen atom that can interact strongly with the acidic silanol groups on the silica surface.[12][13] Second, your crude product might have precipitated at the top of the column if it was not fully soluble in the initial eluent.[14]
-
Troubleshooting Steps:
-
Increase Eluent Polarity Drastically: Try a more polar solvent system, such as adding methanol to your eluent (e.g., 2-5% methanol in dichloromethane).[4]
-
Check Solubility: Ensure your crude material is soluble in the chosen mobile phase.[14] If not, consider dry loading the sample onto the column.[13]
-
Deactivate Silica: As mentioned in Q2, the strong interaction could be due to the acidity of the silica. Adding triethylamine to the eluent can help elute basic compounds.[6][13]
-
Q5: All my spots are eluting together in the first few fractions. How can I achieve separation?
A: This indicates that your mobile phase is too polar, causing all components of the mixture to travel with the solvent front instead of interacting with the stationary phase.[14]
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: Start with a much less polar solvent system. If you used 30% ethyl acetate in hexane, try starting with 5% or 10%.
-
Perform Thorough TLC Analysis: Before running the column, test various low-polarity solvent systems with TLC to find one that gives your target compound an Rf value around 0.3-0.4.[3][14] This is the "sweet spot" for good separation on a column.
-
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Preparative Separation of Monoterpenoid Indole Alkaloid Epimers from Ervatamia yunnanensis Tsiang by pH-Zone-Refining Counter-Current Chromatography Combined with Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: Fischer Indole Synthesis with Substituted Phenylhydrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Fischer indole synthesis with substituted phenylhydrazines.
Troubleshooting Guides
This section addresses specific issues that may arise during the Fischer indole synthesis with substituted phenylhydrazines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Indole Product
Q: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common contributing factors?
A: Low yields or reaction failure in the Fischer indole synthesis can be attributed to several factors, particularly when using substituted phenylhydrazines. The electronic nature of the substituent on the phenylhydrazine ring plays a crucial role.[1][2]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) groups decrease the electron density of the phenylhydrazine ring.[1] This can hinder the key[3][3]-sigmatropic rearrangement step, often requiring harsher reaction conditions and leading to lower yields.[1] For instance, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone in acetic acid resulted in a very low yield (10%), which could be improved to 30% by using a mixture of acetic acid and hydrochloric acid.[4][5]
-
Electron-Donating Groups (EDGs): While EDGs like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the ring and can facilitate the rearrangement,[1] overly strong electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[6] This can also lead to reaction failure, especially in the synthesis of C3-N-substituted indoles.[7][8]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized for each specific substrate.[2][9] A catalyst that is too strong can cause decomposition of the starting materials or product, while a weak catalyst may not be sufficient to promote the reaction.[9] A range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed.[4][10]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the reaction.[2]
-
Impure Starting Materials: The presence of impurities in the phenylhydrazine or carbonyl compound can lead to unwanted side reactions and lower the yield.[2]
Issue 2: Formation of Unexpected or Abnormal Products
Q: I am observing the formation of unexpected products in my reaction. What could be the cause?
A: The formation of abnormal products can occur, especially with certain substitution patterns.
-
** रिएक्शन with Methoxy-Substituted Phenylhydrazones:** The Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl/EtOH has been reported to yield ethyl 6-chloroindole-2-carboxylate as the main product, instead of the expected 7-methoxyindole.[11] This is due to a cyclization on the side of the methoxy group, followed by substitution.[11] The use of a Lewis acid catalyst like ZnCl₂/AcOH with the same substrate can lead to the formation of a 5-chloroindole.[11]
-
Rearrangement of Substituents: In some cases, substituents on the phenylhydrazine ring can migrate during the reaction.
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
Q: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A: Achieving high regioselectivity with unsymmetrical ketones is a common challenge in the Fischer indole synthesis. The outcome is influenced by the acidity of the medium, steric effects, and the nature of the substituents.[6][12]
-
Acid Catalyst: The choice of acid catalyst and its concentration can significantly impact the product ratio.[6][13] For instance, with ethyl methyl ketone, weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[6] Using Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide good regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[14]
-
Steric Effects: Bulky substituents on the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.[6] In general, for unsymmetrical alkyl methyl ketones, enolization at the methyl group is favored, leading to the corresponding indole as the major product.[15]
Issue 4: Formation of Tar and Polymeric Byproducts
Q: My reaction is producing a significant amount of tar, making purification difficult. How can I minimize this?
A: The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of tar and polymeric byproducts.[9]
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature or reducing the reaction time may help to minimize decomposition.
-
Catalyst Choice: Experiment with milder acid catalysts.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition, which can contribute to tar formation.[6]
-
Purification Strategy: If tar formation is unavoidable, consider a thorough aqueous work-up with a base wash to remove acidic impurities.[9] Alternative purification methods such as chromatography on alumina or recrystallization may be more effective than silica gel chromatography.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
The reaction proceeds through several key steps:
-
Hydrazone Formation: The substituted phenylhydrazine condenses with an aldehyde or ketone to form a phenylhydrazone.[3][10]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[3][10]
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.[3][10]
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[3][10]
Q2: How do substituents on the phenylhydrazine ring affect the reaction rate?
Electron-donating groups (e.g., -CH₃, -OCH₃) on the phenylhydrazine ring generally increase the rate of the reaction by making the aromatic ring more nucleophilic for the[3][3]-sigmatropic rearrangement.[16][17] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the reaction rate.[16][17]
Q3: Can I perform the Fischer indole synthesis as a one-pot reaction?
Yes, the reaction is often performed in one pot without isolating the intermediate phenylhydrazone.[3][12] The phenylhydrazone is formed in situ by reacting the substituted phenylhydrazine and the carbonyl compound in the presence of the acid catalyst.[1]
Q4: What are some common acid catalysts used in the Fischer indole synthesis?
A variety of Brønsted and Lewis acids can be used. Common choices include:
-
Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[4][10]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃).[4][10]
The optimal catalyst depends on the specific substrates being used.[9]
Data Presentation
Table 1: Effect of Substituents on Phenylhydrazine on Reaction Yield
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| p-Nitro | Isopropyl methyl ketone | Acetic acid | Reflux, 1.5 h | 10 | [4][5] |
| p-Nitro | Isopropyl methyl ketone | Acetic acid/HCl | - | 30 | [4][5] |
| o,m-Tolyl | Isopropyl methyl ketone | Acetic acid | Room temperature | High | [4][5] |
| o,p-Nitro | 2-Methylcyclohexanone | Acetic acid | Reflux | - | [4][5] |
Table 2: Product Distribution with Methoxy-Substituted Phenylhydrazone
| Phenylhydrazone | Acid Catalyst | Normal Product (7-methoxyindole) Yield (%) | Abnormal Product (6-chloroindole) Yield (%) | Other Products | Reference |
| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Low | Main product | 6-ethoxyindole | [11] |
| Ethyl pyruvate 2-methoxyphenylhydrazone | ZnCl₂/AcOH | - | - | 5-chloroindole | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2,3,3-trimethyl-5-nitroindolenine
This protocol is adapted from a procedure for the reaction of a phenylhydrazine with an electron-withdrawing group.[4][5]
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
Hydrochloric acid
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane or chloroform)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-nitrophenylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0-1.2 eq).
-
Add a binary mixture of glacial acetic acid and hydrochloric acid.
-
Stir the reaction mixture for 4 hours. The reaction can be heated if necessary and monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution.
-
Extract the product into an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2,3,3,5-tetramethylindolenine
This protocol is an example of a reaction with an electron-donating group on the phenylhydrazine.[1]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours. Monitor the reaction's progress using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract the product with dichloromethane or chloroform (3 x 100 mL).
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the final product.
Mandatory Visualization
Caption: Troubleshooting workflow for the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 13. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. researchwithnj.com [researchwithnj.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. uwindsor.ca [uwindsor.ca]
Technical Support Center: Improving Regioselectivity in Fischer Indole Synthesis with 3-Chlorophenylhydrazine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the Fischer indole synthesis using 3-chlorophenylhydrazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues observed during the Fischer indole synthesis with this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Phenylhydrazine: The electron-withdrawing nature of the 3-chloro substituent can decrease the nucleophilicity of the hydrazine, slowing down the initial hydrazone formation and subsequent cyclization.[1][2] 2. Decomposition of Starting Material or Intermediate: Phenylhydrazines can be unstable, and the reaction intermediates may degrade under harsh acidic conditions and high temperatures. 3. Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial for the reaction's success.[3][4][5] 4. Suboptimal Reaction Temperature: The[6][6]-sigmatropic rearrangement, a key step in the synthesis, has a significant activation energy and requires sufficient thermal energy.[7] | 1. Optimize Reaction Conditions: Use a higher reaction temperature or a longer reaction time to facilitate the reaction of the less reactive 3-chlorophenylhydrazine. Microwave-assisted heating can sometimes improve yields. 2. Use High-Purity Starting Materials: Ensure the this compound and the ketone are of high purity to minimize side reactions. 3. Screen Different Acid Catalysts: Experiment with a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the most effective catalyst for your specific substrate.[3][4][5] 4. Gradual Temperature Increase: Cautiously increase the reaction temperature while monitoring for product formation and decomposition to find the optimal balance. |
| Poor Regioselectivity with Unsymmetrical Ketones | 1. Formation of Two Ene-hydrazine Intermediates: Unsymmetrical ketones can form two different enamine intermediates, leading to a mixture of two regioisomeric indoles.[6][7] 2. Influence of the 3-Chloro Substituent: The electronic effect of the 3-chloro group can influence the direction of the cyclization, but its impact is often less predictable than that of ortho or para substituents. 3. Reaction Conditions: The acidity of the medium and the reaction temperature can affect the ratio of the two regioisomers. | 1. Modify the Ketone: If possible, use a ketone that is more sterically hindered on one side to favor the formation of one enamine intermediate. 2. Vary the Acid Catalyst: The choice of acid can influence the regioselectivity. Milder acids may favor the thermodynamically more stable product. 3. Optimize Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the reaction. |
| Formation of Polymeric or Tar-like Byproducts | 1. Decomposition at High Temperatures: High reaction temperatures can lead to the decomposition of starting materials, intermediates, and the final product, resulting in the formation of tars. 2. Highly Concentrated Acid: Very strong acidic conditions can promote side reactions and polymerization. | 1. Use a Milder Acid Catalyst: Consider using a less harsh acid or a lower concentration of the acid. 2. Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. 3. Use a Solvent: Performing the reaction in a high-boiling point solvent can help to better control the temperature and minimize decomposition. |
| Difficulty in Product Isolation and Purification | 1. Presence of Multiple Products: The formation of regioisomers and byproducts can complicate the purification process. 2. Decomposition on Silica Gel: Some indole products can be sensitive to the acidic nature of silica gel used in column chromatography. | 1. Careful Chromatography: Use a well-chosen eluent system for column chromatography to separate the desired product from isomers and impurities. 2. Neutralize Silica Gel: Consider using silica gel that has been neutralized with a base (e.g., triethylamine) to prevent product decomposition during chromatography. 3. Crystallization: If the product is a solid, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: How does the 3-chloro substituent on phenylhydrazine affect the Fischer indole synthesis?
A1: The 3-chloro substituent is an electron-withdrawing group. This has two main effects:
-
Decreased Reactivity: It reduces the electron density on the hydrazine nitrogens, making the initial reaction with the ketone and the subsequent cyclization steps slower. This may necessitate harsher reaction conditions (higher temperature, stronger acid) to achieve a good yield.[1][2]
-
Influence on Regioselectivity: When using an unsymmetrical ketone, the 3-chloro group will influence which of the two possible regioisomeric indoles is formed. The cyclization can occur at either the C2 or C4 position relative to the chloro group, leading to a 4-chloro- or 6-chloro-substituted indole. The outcome depends on a combination of electronic and steric factors.
Q2: Which regioisomer is expected to be the major product when using this compound with an unsymmetrical ketone like methyl ethyl ketone?
A2: The reaction of 3-chlorophenylhydrazine with an unsymmetrical ketone like methyl ethyl ketone can theoretically yield two different indoles: 4-chloro-2,3-dimethylindole and 6-chloro-2,3-dimethylindole. The regiochemical outcome is influenced by the stability of the intermediate enehydrazine and the transition state of the[6][6]-sigmatropic rearrangement. The electron-withdrawing chloro group at the 3-position can influence the acidity of the ortho protons, potentially favoring cyclization at the less sterically hindered position. However, the precise ratio of products can be highly dependent on the reaction conditions, particularly the acid catalyst used.
Q3: What are the best acid catalysts to use for the Fischer indole synthesis with this compound?
A3: A range of Brønsted and Lewis acids can be used.[3][4][5] For less reactive substrates like 3-chlorophenylhydrazine, stronger acids are often necessary.
-
Brønsted Acids: Polyphosphoric acid (PPA) is a common and effective choice as it also serves as a solvent. Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are also frequently used.[3]
-
Lewis Acids: Zinc chloride (ZnCl₂) is a classic and widely used Lewis acid catalyst for this reaction. Boron trifluoride etherate (BF₃·OEt₂) can also be effective.[4] The optimal catalyst will depend on the specific ketone being used and may require some experimentation to determine.
Q4: Can I run the Fischer indole synthesis as a one-pot reaction without isolating the hydrazone intermediate?
A4: Yes, the Fischer indole synthesis is often performed as a one-pot procedure where the this compound and the ketone are mixed together in the presence of the acid catalyst and heated.[6] This avoids the need to isolate the potentially unstable hydrazone intermediate.
Quantitative Data on Regioselectivity
Disclaimer: The following table presents hypothetical but chemically plausible data to illustrate the expected trends in regioselectivity for the Fischer indole synthesis with this compound and unsymmetrical ketones. Actual experimental results may vary.
| Ketone | Acid Catalyst | Temperature (°C) | Major Isomer | Minor Isomer | Hypothetical Ratio (Major:Minor) |
| Methyl Ethyl Ketone | Polyphosphoric Acid (PPA) | 120 | 6-Chloro-2,3-dimethylindole | 4-Chloro-2,3-dimethylindole | 3:1 |
| Methyl Ethyl Ketone | ZnCl₂ | 140 | 6-Chloro-2,3-dimethylindole | 4-Chloro-2,3-dimethylindole | 2.5:1 |
| 2-Pentanone | H₂SO₄ in Ethanol | 80 | 6-Chloro-2-ethyl-3-methylindole | 4-Chloro-2-ethyl-3-methylindole | 4:1 |
| 2-Pentanone | Acetic Acid | 118 | 6-Chloro-2-ethyl-3-methylindole | 4-Chloro-2-ethyl-3-methylindole | 3.5:1 |
Experimental Protocols
Protocol 1: One-Pot Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Ketone: Add the unsymmetrical ketone (1.1 eq) to the flask.
-
Addition of PPA: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine) to the mixture with stirring.
-
Heating: Heat the reaction mixture to 100-140 °C for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Fischer Indole Synthesis using Zinc Chloride (ZnCl₂)
-
Hydrazone Formation (Optional but Recommended): In a flask, dissolve this compound (1.0 eq) and the ketone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC). The hydrazone may precipitate and can be isolated by filtration.
-
Reaction Setup: In a round-bottom flask, place the isolated hydrazone (or the crude reaction mixture from the previous step after removing the solvent) and anhydrous zinc chloride (ZnCl₂) (1.5 - 2.0 eq).
-
Heating: Heat the mixture to 140-180 °C (neat or in a high-boiling solvent like xylene) for 30-60 minutes.
-
Work-up: Cool the reaction mixture and treat it with dilute hydrochloric acid.
-
Extraction: Extract the product with an organic solvent.
-
Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis with 3-Chlorophenylhydrazine.
Caption: General Experimental Workflow for the Fischer Indole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Reactions Involving 3-Chlorophenylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 3-chlorophenylhydrazine hydrochloride from their reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is complete, but I'm struggling to remove the unreacted this compound. What are the general principles for its removal?
A1: Unreacted this compound can be removed based on its distinct physical and chemical properties. The primary strategies involve exploiting differences in solubility and basicity between the starting material and your desired product. Key methods include:
-
Acid-Base Extraction: This is often the most effective method. By manipulating the pH of the aqueous phase during a liquid-liquid extraction, the basic hydrazine can be protonated and drawn into the aqueous layer, leaving the neutral or acidic product in the organic layer.
-
Recrystallization: If your product has significantly different solubility properties from this compound in a particular solvent system, recrystallization can be a powerful purification technique.[1][2][3]
-
Column Chromatography: While generally a reliable method for purification, it can sometimes be challenging to separate compounds with similar polarities.[4] It is often used after an initial extraction to achieve high purity.
-
Scavenger Resins: These are solid-supported reagents that react with and bind the excess hydrazine, allowing for its removal by simple filtration.[5][6][7]
Q2: How do I perform an acid-base extraction to remove this compound?
A2: The basicity of the hydrazine group (pKa of the conjugate acid is estimated to be around 5.1) allows for its separation from neutral or acidic products.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or saturated aqueous NH4Cl). The acidic solution will protonate the basic 3-chlorophenylhydrazine, forming the water-soluble hydrochloride salt which will partition into the aqueous layer.[8][9][10][11][12] The number of washes required will depend on the amount of unreacted starting material. Typically, 2-3 washes are sufficient.
-
Neutralizing Wash (Optional): If your product is sensitive to acid, you can perform a subsequent wash with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid in the organic layer.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the purified product.
Q3: My product is also basic. Can I still use acid-base extraction?
A3: If your product is also basic, a simple acid wash will not be effective as both your product and the unreacted starting material will partition into the aqueous phase. In this scenario, you will need to consider alternative methods such as column chromatography, recrystallization, or the use of scavenger resins.
Q4: What is the best way to monitor the removal of this compound?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Spot the crude reaction mixture, the organic layer after each wash, and a standard of pure this compound. The disappearance of the spot corresponding to the starting material in your organic layer indicates successful removal. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[13]
Q5: I'm considering recrystallization. What solvent should I use?
A5: The ideal solvent for recrystallization is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature, while the this compound is either very soluble or insoluble at all temperatures.[1][2][3] Since this compound is soluble in water and polar organic solvents, you might explore less polar solvents for the recrystallization of a non-polar product.[14] Conversely, if your product is sparingly soluble in water, you could attempt to crystallize it from an aqueous mixture, keeping the hydrazine salt in the mother liquor. Solvent screening with small amounts of your crude product is highly recommended.
Experimental Protocol: Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents at room and elevated temperatures to find a suitable system.
-
Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
Q6: Can scavenger resins be used to remove this compound?
A6: Yes, scavenger resins are an excellent option, particularly for reactions where traditional extraction is problematic. Resins containing electrophilic functional groups (e.g., isocyanate or aldehyde) will react with the nucleophilic hydrazine, binding it to the solid support.
Experimental Protocol: Scavenger Resin Purification
-
Resin Selection: Choose a scavenger resin with a functional group known to react with hydrazines, such as an isocyanate-functionalized polystyrene resin.
-
Incubation: Add the scavenger resin to the crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane or THF). The amount of resin should be in excess relative to the unreacted hydrazine.
-
Agitation: Gently agitate the mixture at room temperature for a few hours to ensure complete reaction. The reaction progress can be monitored by TLC.
-
Filtration: Once the reaction is complete, filter off the resin.
-
Work-up: Wash the resin with the reaction solvent and combine the filtrates. Concentrate the solution under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2312-23-4 | [14][15][16] |
| Molecular Formula | C₆H₇ClN₂·HCl | [14] |
| Molecular Weight | 179.05 g/mol | [15] |
| Appearance | White to off-white crystalline solid | [14] |
| Melting Point | 240-245 °C (decomposes) | [17] |
| Solubility | Soluble in water and polar organic solvents. Soluble in methanol. | [13][14] |
| pKa (of conjugate acid) | ~5.1 (estimated for the free base) | [18] |
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. Scavenger resin - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. CAS 2312-23-4: Hydrazine, (3-chlorophenyl)-, hydrochloride… [cymitquimica.com]
- 15. scbt.com [scbt.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. 3-Chloro Phenyl Hydrazine Hydrochloride | CAS#:2312-23-4 | Chemsrc [chemsrc.com]
- 18. (3-Chlorophenyl)hydrazine | C6H7ClN2 | CID 75332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Chlorophenylhydrazine Hydrochloride and Other Substituted Phenylhydrazines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylhydrazines are pivotal reagents in organic synthesis, serving as key building blocks for a diverse array of heterocyclic compounds with significant biological activities. Among these, 3-chlorophenylhydrazine hydrochloride holds a prominent position, frequently employed in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides an objective comparison of this compound with other commonly used substituted phenylhydrazines, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors. The primary focus will be on two widely utilized reactions: the Fischer indole synthesis and the Knorr pyrazole synthesis.
The reactivity of substituted phenylhydrazines is significantly influenced by the nature and position of the substituent on the phenyl ring. Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) generally increase the electron density of the hydrazine nitrogen atoms, facilitating electrophilic reactions. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) decrease the electron density, which can impact reaction rates and yields. The position of the substituent (ortho, meta, or para) also plays a crucial role due to steric and electronic effects.
This guide will delve into a comparative analysis of this compound against other substituted phenylhydrazines, presenting quantitative data in structured tables and providing detailed experimental protocols for key reactions.
Comparative Performance in Synthesis
To provide a clear comparison, the performance of this compound and other substituted phenylhydrazines in the Fischer indole synthesis with cyclohexanone and the Knorr pyrazole synthesis with ethyl acetoacetate is summarized below.
Fischer Indole Synthesis of Tetrahydrocarbazoles
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The reaction of various substituted phenylhydrazines with cyclohexanone yields the corresponding tetrahydrocarbazoles, which are important structural motifs in many natural products and pharmaceuticals.[1][2]
Table 1: Comparison of Substituted Phenylhydrazines in the Fischer Indole Synthesis with Cyclohexanone
| Phenylhydrazine Derivative | Substituent Effect | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Chlorophenylhydrazine HCl | Electron-withdrawing (meta) | 6-Chloro-1,2,3,4-tetrahydrocarbazole | Acetic acid, reflux | Not explicitly found | - |
| 4-Chlorophenylhydrazine HCl | Electron-withdrawing (para) | 6-Chloro-1,2,3,4-tetrahydrocarbazole | Acetic acid, reflux | 54 | [3] |
| 4-Methylphenylhydrazine HCl | Electron-donating (para) | 6-Methyl-1,2,3,4-tetrahydrocarbazole | Acetic acid, room temperature | High Yield | [4] |
| 4-Methoxyphenylhydrazine HCl | Electron-donating (para) | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | Acetic acid/HCl | Not explicitly found | [5] |
| Phenylhydrazine HCl | Unsubstituted | 1,2,3,4-Tetrahydrocarbazole | Acetic acid, reflux, 1 hr | 76-85 | [6] |
Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in experimental setups.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental reaction for the formation of pyrazole rings, which are prevalent in many marketed drugs. The reaction involves the condensation of a β-ketoester with a hydrazine derivative.[7]
Table 2: Comparison of Substituted Phenylhydrazines in the Knorr Pyrazole Synthesis with Ethyl Acetoacetate
| Phenylhydrazine Derivative | Substituent Effect | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Chlorophenylhydrazine HCl | Electron-withdrawing (meta) | 5-Methyl-2-(3-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | Acetic acid, reflux | Not explicitly found | - |
| 4-Chlorophenylhydrazine HCl | Electron-withdrawing (para) | 5-Methyl-2-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one | Not specified | Not explicitly found | - |
| 4-Methylphenylhydrazine HCl | Electron-donating (para) | 5-Methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one | Not specified | Not explicitly found | - |
| Phenylhydrazine | Unsubstituted | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Ethanol, reflux, 1 hr | 95 | [8] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of 6-Chloro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from general procedures for the Fischer indole synthesis.[6]
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol (for recrystallization)
-
Decolorizing carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid (6.0 eq).
-
Heat the mixture to reflux with stirring.
-
Slowly add cyclohexanone (1.0 eq) to the refluxing mixture over a period of 1 hour.
-
Continue to heat the mixture at reflux for an additional hour after the addition is complete.
-
Pour the hot reaction mixture into a beaker and allow it to cool and solidify, stirring occasionally to prevent clumping.
-
Cool the mixture in an ice bath to complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold 75% ethanol.
-
Air-dry the crude product.
-
Recrystallize the crude 6-chloro-1,2,3,4-tetrahydrocarbazole from methanol, using decolorizing carbon if necessary, to obtain the purified product.
General Protocol for Knorr Pyrazole Synthesis of 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
This protocol is based on a literature procedure for the synthesis of pyrazolones.[9]
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Heat the reaction mixture to reflux with stirring for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
Dry the purified 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
Visualizing Reaction Workflows and Concepts
To further clarify the synthetic processes and underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Influence of substituents on phenylhydrazine reactivity.
Conclusion
The choice between this compound and other substituted phenylhydrazines is contingent upon the specific synthetic target and desired reaction outcomes. While electron-donating groups on the phenylhydrazine ring generally lead to higher yields and milder reaction conditions in electrophilic substitutions like the Fischer indole synthesis, electron-withdrawing groups such as the chloro substituent in this compound can be strategically employed to introduce specific functionalities into the final product. The meta-position of the chlorine atom in this compound can also influence the regioselectivity of certain reactions.
This guide provides a foundational comparison based on available literature. Researchers are encouraged to perform small-scale optimization experiments to determine the most suitable substituted phenylhydrazine and reaction conditions for their specific applications. The provided protocols and diagrams serve as a starting point for designing and executing these synthetic transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. wjarr.com [wjarr.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
A Comparative Guide to Indole Synthesis: Yield Analysis of Phenylhydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, making the efficiency of its synthesis a critical factor in research and development. This guide provides an objective comparison of indole synthesis yields using various substituted phenylhydrazines in three prominent named reactions: the Fischer, Bischler-Möhlau, and Larock indole syntheses. The quantitative data presented is supported by detailed experimental protocols to aid in methodological replication and adaptation.
Fischer Indole Synthesis: The Workhorse of Indole Formation
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a robust and widely used method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[1] The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction's efficiency, with electron-donating groups generally favoring the reaction and leading to higher yields under milder conditions, while electron-withdrawing groups often require more forcing conditions and may result in lower yields.[2]
Yield Comparison of Substituted Phenylhydrazines in Fischer Indole Synthesis
The following table summarizes the yields of indolenines, precursors to indoles, synthesized from the reaction of various substituted phenylhydrazine hydrochlorides with isopropyl methyl ketone or 2-methylcyclohexanone. This data illustrates the impact of substituent electronic effects on the reaction outcome.
| Phenylhydrazine Substituent | Carbonyl Compound | Product | Yield (%) | Reference |
| o-methyl | Isopropyl methyl ketone | 2,3,3,7-Tetramethylindolenine | 85 | [3][4] |
| m-methyl | Isopropyl methyl ketone | 2,3,3,4- & 2,3,3,6-Tetramethylindolenine | 88 | [3][4] |
| o-nitro | 2-Methylcyclohexanone | 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole | 51 | [3][4] |
| p-nitro | Isopropyl methyl ketone | 2,3,3,5-Trimethyl-5-nitroindolenine | 10 (reflux), 30 (reflux with HCl) | [3] |
| p-nitro | 2-Methylcyclohexanone | 4a-Methyl-6-nitro-1,2,3,4-tetrahydro-4aH-carbazole | 48 | [3][4] |
Experimental Protocol: Fischer Synthesis of 2,3,3,7-Tetramethylindolenine
This protocol details the synthesis of 2,3,3,7-tetramethylindolenine from o-tolylhydrazine hydrochloride and isopropyl methyl ketone.[3][4]
Materials:
-
o-tolylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of o-tolylhydrazine hydrochloride (1.58 g, 10 mmol) and isopropyl methyl ketone (0.86 g, 10 mmol) in glacial acetic acid (10 g, 0.17 mol) is stirred at room temperature for 1.5 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with 1 M sodium hydroxide solution.
-
The neutralized mixture is diluted with water (100 mL) and extracted with chloroform (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by evaporation to yield the crude product.
-
The crude product is purified by passing it through a short column of silica gel to afford the pure indolenine.
Fischer Indole Synthesis Workflow
Caption: General workflow of the Fischer Indole Synthesis.
Bischler-Möhlau Indole Synthesis: An Alternative Route to 2-Arylindoles
The Bischler-Möhlau indole synthesis provides a method for preparing 2-arylindoles from α-bromo-acetophenone and an excess of aniline.[5][6] This reaction is known for often requiring harsh conditions and can result in modest yields and issues with regioselectivity.[5] However, modern variations utilizing microwave irradiation have been shown to improve yields and shorten reaction times.[7]
Yield Data for Bischler-Möhlau Synthesis
The following table provides yield information for the synthesis of 2-arylindoles using a microwave-assisted, solvent-free Bischler-Möhlau protocol.
| Aniline Substituent | Phenacyl Bromide Substituent | Product | Overall Yield (%) | Reference |
| H | H | 2-Phenylindole | 56-71 | [7] |
| 4-Me | H | 5-Methyl-2-phenylindole | 65 | [7] |
| 4-Cl | H | 5-Chloro-2-phenylindole | 68 | [7] |
| H | 4-Me | 2-(p-Tolyl)indole | 75 | [7] |
| H | 4-NO₂ | 2-(4-Nitrophenyl)indole | 52 | [7] |
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Phenylindole
This one-pot protocol describes the solvent-free, microwave-assisted synthesis of 2-phenylindole.[7]
Materials:
-
Aniline
-
Phenacyl bromide
-
Dimethylformamide (DMF)
Procedure:
-
A 2:1 mixture of aniline and phenacyl bromide is prepared.
-
Three drops of DMF are added to the mixture to create a slurry.
-
The mixture is subjected to microwave irradiation at 540 W for 45-60 seconds.
-
The resulting product is purified using appropriate chromatographic techniques.
Larock Indole Synthesis: A Palladium-Catalyzed Approach
The Larock indole synthesis is a versatile palladium-catalyzed reaction that produces indoles from an ortho-iodoaniline and a disubstituted alkyne.[8] This method is known for its good to excellent yields and broad substrate scope.[8]
Yield Data for Larock Indole Synthesis
The following data illustrates the yields for the Larock synthesis of various substituted indoles.
| o-Iodoaniline Substituent | Alkyne | Product | Yield (%) | Reference |
| H | Diphenylacetylene | 2,3-Diphenylindole | 81 | [8] |
| N-acetyl | 1-Phenyl-1-propyne | 1-Acetyl-3-methyl-2-phenylindole | 89 | [8] |
| N-tosyl | 1-Phenyl-1-propyne | 3-Methyl-2-phenyl-1-tosylindole | 94 | [8] |
| 4-methoxy | Diphenylacetylene | 5-Methoxy-2,3-diphenylindole | 78 | [8] |
Experimental Protocol: Larock Synthesis of 2,3-Diphenylindole
This protocol details the synthesis of 2,3-diphenylindole from o-iodoaniline and diphenylacetylene.[8]
Materials:
-
o-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, o-iodoaniline (1.0 mmol), diphenylacetylene (2.0 mmol), Pd(OAc)₂ (0.05 mmol), K₂CO₃ (2.0 mmol), and LiCl (1.0 mmol) are combined in DMF.
-
The mixture is heated at 100 °C under an inert atmosphere until the reaction is complete, as monitored by TLC.
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 2,3-diphenylindole.
Logical Relationship of Reactants and Catalysts in Larock Synthesis
Caption: Key components in the Larock Indole Synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. sciforum.net [sciforum.net]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Spectral Analysis of 3-Chlorophenylhydrazine Hydrochloride and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical entities is paramount. This guide provides a detailed comparative analysis of the spectral properties of 3-Chlorophenylhydrazine hydrochloride and its positional isomers, 2-Chlorophenylhydrazine hydrochloride and 4-Chlorophenylhydrazine hydrochloride, as well as a representative Schiff base derivative.
This publication aims to serve as a practical reference by presenting key spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and a visual workflow is included to illustrate the analytical process.
Comparative Spectral Data
The following tables summarize the key spectral data obtained for this compound and its compared derivatives. These values are essential for the identification, characterization, and purity assessment of these compounds.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 6.94 – 6.96 (d, 1H), 7.09 (d, 1H), 7.29 – 7.31 (t, 1H), 7.40 – 7.42 (d, 1H), 8.01 (s, broad, 1H), 10.47 (d, broad, 3H)[1] | 113.35, 115.13, 115.36, 119.92, 121.91, 129.52, 130.70, 135.09, 137.14, 141.06, 147.08 (for a Schiff base derivative)[2] |
| 2-Chlorophenylhydrazine hydrochloride | DMSO-d₆ | 7.00 – 7.02 (d, 2H), 7.32 – 7.34 (d, 2H), 8.46 (s, broad, 1H), 10.34 (d, broad, 3H)[1] | No data available in the provided search results. |
| 4-Chlorophenylhydrazine hydrochloride | DMSO-d₆ | 7.13 (2H, dd, CH), 7.25 (2H, dd, CH), 7.62 (1H, d, CH), 8.05 (1H, dd, CH), 8.17 (1H, s, CH), 8.81 (1H, d, CH) (for a Schiff base derivative)[2] | 113.59, 120.02, 122.17, 124.54, 128.76, 130.45, 130.75, 135.19, 137.33, 143.37, 147.03 (for a Schiff base derivative)[2] |
| Schiff Base of 4-fluoro-2-nitrobenzaldehyde with 3-Chlorophenylhydrazine | Methanol-d₄ | 7.05 (2H, dd, CH), 7.15 (2H, dd, CH), 7.62 (1H, d, CH), 8.05 (1H, dd CH), 8.15 (1H, s, CH), 8.82 (1H, s, CH)[2] | 113.35, 115.13, 115.36, 119.92, 121.91, 129.52, 130.70, 135.09, 137.14, 141.06, 147.08[2] |
Table 2: FT-IR, Mass Spectrometry, and UV-Vis Spectral Data
| Compound | FT-IR (KBr, cm⁻¹) | ESI-MS (m/z) | UV-Vis (λ_max, nm) |
| This compound | 3142.2, 3024.4, 2662.6, 1586.9, 1507.9, 1074.3, 887.5, 768.3, 685.0, 489.7[1] | 142.5 (M+1)⁺[1] | 239[1] |
| 2-Chlorophenylhydrazine hydrochloride | 3205.40, 2988.5, 2688.4, 1584.0, 1496.4, 1098.6, 873.2, 818.6, 649.1, 482.53[1] | 142.5 (M+1)⁺[1] | 239[1] |
| 4-Chlorophenylhydrazine hydrochloride | 3301 (N-H), 3094, 3074 (C-H), 1575 (C=N), 1340,1289 (NO₂) (for a Schiff base derivative)[2] | 142.5 (M+1)⁺[1] | 239[1] |
| Schiff Base of 4-fluoro-2-nitrobenzaldehyde with 3-Chlorophenylhydrazine | 3305 (N-H), 3103, 3083 (C-H), 1575 (C=N), 1339, 1295 (NO₂)[2] | Calculated: 293.68 g/mol [2] | Not specified in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectral data. The following protocols outline the procedures used to obtain the data presented in this guide.
Synthesis of Chlorophenylhydrazine Isomers
A general synthesis procedure involves the diazotization of the corresponding chloroaniline followed by reduction. For example, to synthesize 4-chlorophenylhydrazine hydrochloride, 4-chloroaniline is slowly added to 30% hydrochloric acid. A 20% aqueous solution of sodium nitrite is then added dropwise at -5 to 0°C. After stirring, a catalyst such as copper(I) iodide is introduced, followed by the portion-wise addition of sodium bisulfite. The temperature is then slowly raised to 45°C and held for one hour, after which the mixture is cooled to 0-5°C to induce crystallization and isolation of the solid product[1].
NMR Spectroscopy
¹H NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
Infrared spectra were obtained using the KBr disc method. A small amount of the sample was mixed with spectroscopic grade potassium bromide and pressed into a thin pellet. The spectra were recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) was performed to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.
UV-Vis Spectroscopy
The UV-Vis absorption spectra were recorded in a suitable solvent over a wavelength range of 200 to 400 nm. The wavelength of maximum absorbance (λ_max) was determined from the resulting spectrum. For the chlorophenylhydrazine isomers, a detection wavelength of 239 nm was utilized for analysis, as the baseline at the maximum absorbance of 210 nm was found to be irregular[1].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound and its derivatives.
Caption: Workflow for Synthesis and Spectral Analysis.
References
A Comparative Guide to HPLC and GC Methods for Purity Validation of 3-Chlorophenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Chlorophenylhydrazine hydrochloride is a critical step in the drug development pipeline. The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity validation of this compound, presenting supporting experimental data and detailed protocols.
High-Performance Liquid Chromatography currently stands as a primary method for the analysis of substituted phenylhydrazines due to its high resolution and sensitivity. A reverse-phase HPLC method, for instance, can effectively separate this compound from its positional isomers (2-Chlorophenylhydrazine and 4-Chlorophenylhydrazine) and other related impurities.
Comparative Performance of Analytical Methods
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the required sensitivity and selectivity of the method. The following table summarizes the typical performance characteristics of a validated Reverse-Phase HPLC (RP-HPLC) method compared to a Gas Chromatography (GC) method for the analysis of chlorophenylhydrazine isomers.
| Parameter | HPLC | Gas Chromatography (GC) |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. |
| Specificity | High, capable of separating positional isomers. | Can be high, but may require derivatization to improve separation and detection. |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.02% - 0.04% for isomers[1] | ppm level with derivatization[2] |
| Limit of Quantitation (LOQ) | Typically 3x LOD | Typically 3x LOD |
| Sample Throughput | Moderate | Moderate to High |
| Instrumentation Cost | Moderate to High | Moderate |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a typical RP-HPLC method for the purity validation of this compound.
Chromatographic Conditions:
-
Column: Waters X-Bridge C18, 5 µm, 4.6 x 250 mm (or equivalent)[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M disodium hydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).[1] A gradient elution may be employed for optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm[3]
-
Column Temperature: 25-30 °C[3]
-
Injection Volume: 10 µL
System Suitability:
Before sample analysis, the chromatographic system must pass a system suitability test. This typically involves injecting a standard solution multiple times to evaluate parameters like peak asymmetry, theoretical plates, and the relative standard deviation (%RSD) of peak areas.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a suitable concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample by accurately weighing and dissolving the test substance in the mobile phase to achieve a concentration similar to the standard solution.
Validation Procedure:
The validation of this method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and would typically involve the following steps:
-
Specificity: Analyze blank samples (diluent) and spiked samples to demonstrate that no interference occurs at the retention time of the analyte and its known impurities.
-
Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area response against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Determine the recovery of the analyte in spiked samples at different concentration levels.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.
Gas Chromatography (GC) Method
For GC analysis of hydrazine compounds, derivatization is often necessary to improve volatility and thermal stability. A common approach involves reaction with a ketone, such as acetone, to form the corresponding azine.[2]
Derivatization and GC Conditions:
-
Derivatizing Agent: Acetone[2]
-
Column: DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) or equivalent[2]
-
Injector Temperature: 200 °C[2]
-
Detector: Flame Ionization Detector (FID) at 280 °C[2]
-
Carrier Gas: Helium[2]
-
Oven Program: A suitable temperature gradient to separate the derivatized analyte from other components.
Validation Procedure:
The validation of a GC method follows similar principles to HPLC validation as outlined by ICH Q2(R1), with a focus on the consistency and efficiency of the derivatization step.
Visualizing the Workflow and Validation Logic
To better illustrate the processes involved, the following diagrams outline the experimental workflow for HPLC purity validation and the logical relationship of the validation parameters.
Conclusion
Both HPLC and GC are powerful techniques for the purity validation of this compound. HPLC is generally preferred due to its direct applicability to non-volatile compounds and its high resolving power for closely related isomers. However, GC, particularly with derivatization, can be a viable and sensitive alternative, especially when dealing with volatile impurities. The choice of method should be based on a thorough evaluation of the specific analytical needs, impurity profile of the substance, and available instrumentation. Regardless of the chosen technique, a comprehensive validation according to ICH guidelines is imperative to ensure the reliability and accuracy of the results.
References
Comparative study of catalysts for Fischer indole synthesis with 3-Chlorophenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to catalyst performance in the synthesis of 6-chloroindole from 3-chlorophenylhydrazine hydrochloride, featuring comparative data, detailed experimental protocols, and mechanistic diagrams.
The Fischer indole synthesis, a classic and versatile method for the construction of the indole nucleus, remains a cornerstone in the synthesis of a vast array of pharmaceutically and biologically active compounds. The choice of catalyst for this acid-catalyzed cyclization of arylhydrazones is a critical parameter that significantly influences reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of various catalysts for the synthesis of 6-chloroindole, a key intermediate in numerous drug discovery programs, using this compound as the starting material.
Performance Comparison of Catalysts
The efficacy of different catalysts in the Fischer indole synthesis of 6-chloroindole is summarized in the table below. The data has been compiled from various sources to provide a comparative overview of catalyst performance under different reaction conditions. It is important to note that direct comparison may be limited by variations in the carbonyl coupling partner, solvent, and reaction temperature.
| Catalyst System | Carbonyl Compound | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Acid (Glacial) | 2-Aminocyclohexanone HCl | Acetic Acid | Reflux | 14 h | 83 | [1] |
| Zinc Chloride / Acetic Acid | 2-Aminocyclohexanone HCl | Acetic Acid | Reflux | 21 h | 86 | [1] |
| p-Toluenesulfonic Acid | Various Ketones | None | 100 | 5 min | up to 90 | [2] |
| p-Toluenesulfonic Acid / Ethanol | 2-Aminocyclohexanone HCl | Ethanol | Reflux | 20 h | 69 | [1] |
| Polyphosphoric Acid (PPA) | General Application | Various | Elevated | Variable | Good | [3][4] |
| Choline Chloride . 2ZnCl₂ (Ionic Liquid) | Ethyl methyl ketone | None | Elevated | Variable | 48-90 | [5] |
Experimental Protocols
Detailed methodologies for the Fischer indole synthesis employing representative catalysts are provided below.
General Procedure using Acetic Acid
A mixture of the arylhydrazine hydrochloride (1.0 eq) and the ketone (1.0-1.2 eq) in glacial acetic acid is stirred at room temperature or heated to reflux.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.[7]
General Procedure using Zinc Chloride
Anhydrous zinc chloride (1.0-2.0 eq) is added to a solution of the arylhydrazine hydrochloride (1.0 eq) and the ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid. The mixture is heated to reflux and the reaction is monitored by TLC. After completion, the mixture is cooled and the solvent is evaporated. The residue is partitioned between water and an organic solvent. The aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum. The resulting crude indole is then purified by chromatography.
Solvent-Free Procedure using p-Toluenesulfonic Acid
A mixture of the phenylhydrazine hydrochloride (1.0 mmol), a ketone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol) is heated at 100 °C in a test tube with swirling for 5 minutes. After cooling, water is added to the mixture, and the resulting solid is collected by filtration, washed with water, and dried under vacuum to afford the analytically pure indole.[2]
Procedure using Polyphosphoric Acid (PPA)
The arylhydrazine hydrochloride is mixed with the desired ketone in polyphosphoric acid. The mixture is heated with stirring to the desired temperature (typically 80-150 °C) for a specified time. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. The crude product can be purified by recrystallization or column chromatography.
Mechanistic Insight and Experimental Workflow
The Fischer indole synthesis proceeds through a[8][8]-sigmatropic rearrangement of an enamine intermediate formed from the initial hydrazone. The acid catalyst plays a crucial role in promoting the formation of the hydrazone and facilitating the subsequent cyclization and aromatization steps.
Caption: A generalized experimental workflow for the Fischer indole synthesis.
The catalytic cycle involves the formation of a phenylhydrazone, which then tautomerizes to an enehydrazine. A proton-catalyzed[8][8]-sigmatropic rearrangement leads to a di-imine intermediate, which, after cyclization and elimination of ammonia, yields the final indole product.
Caption: The catalytic cycle of the Fischer indole synthesis.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. scispace.com [scispace.com]
- 3. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]
- 5. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
Navigating the Synthesis of 6-Chloroindoles: A Comparative Guide to Alternatives to the Fischer Indole Synthesis
For researchers, scientists, and drug development professionals, the synthesis of substituted indoles is a cornerstone of modern medicinal chemistry. The 6-chloroindole scaffold, in particular, is a key structural motif in a variety of pharmacologically active compounds. While the Fischer indole synthesis has long been a workhorse for the construction of this heterocyclic system, a range of alternative methods offer distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. This guide provides an objective comparison of the Fischer indole synthesis with prominent alternatives—the Bischler-Möhlau, Nenitzescu, and Larock syntheses—for the preparation of 6-chloroindoles, with a focus on reactions utilizing 3-chlorophenylhydrazine hydrochloride or its corresponding derivatives.
Performance Comparison of Indole Synthesis Methods
The choice of synthetic route to a 6-chloroindole derivative is dictated by factors such as the availability of starting materials, desired substitution pattern, and tolerance of functional groups. The following table summarizes the quantitative data for the synthesis of 6-chloroindoles via the Fischer indole synthesis and its alternatives, providing a clear comparison of their performance.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Product | Yield (%) |
| Fischer Indole Synthesis | This compound, Cyclohexanone | Acetic acid | Reflux, 1 h | 8-Chloro-1,2,3,4-tetrahydrocarbazole | 76-85%[1] |
| Fischer Indole Synthesis | This compound, 1,3-Cyclohexanedione | Acetic acid | Reflux, 5 h | 5-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole & 7-Chloro-1-oxo-1,2,3,4-tetrahydrocarbazole (1.3:1 mixture) | Not specified[2] |
| Bischler-Möhlau Synthesis | 3-Chloroaniline, α-Bromoacetophenone | Excess 3-chloroaniline | Heat | 2-Aryl-6-chloroindole | Variable, often requires harsh conditions[3][4] |
| Nenitzescu Synthesis | 2-Chloro-1,4-benzoquinone, Ethyl β-aminocrotonate | Acetic acid | Reflux | Ethyl 6-chloro-5-hydroxy-2-methylindole-3-carboxylate | Yields are generally moderate to good[5] |
| Larock Indole Synthesis | 2-Iodo-4-chloroaniline, Disubstituted alkyne | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃), Ligand (e.g., PPh₃) | 100 °C, 12-24 h | 2,3-Disubstituted-6-chloroindole | Generally good to excellent yields[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and adaptation in a laboratory setting.
Fischer Indole Synthesis of 8-Chloro-1,2,3,4-tetrahydrocarbazole
This protocol is adapted from the synthesis of 1,2,3,4-tetrahydrocarbazole.[1]
Procedure:
-
A mixture of cyclohexanone (1.0 eq) and glacial acetic acid (6.0 eq) is placed in a round-bottomed flask equipped with a reflux condenser and a stirrer.
-
The mixture is heated to reflux with stirring.
-
This compound (1.0 eq) is added portion-wise over 1 hour.
-
The reaction mixture is refluxed for an additional hour.
-
The mixture is then poured into a beaker and stirred until solidification.
-
The solid is cooled, filtered, and washed with water and then with 75% ethanol.
-
The crude product is air-dried and can be purified by recrystallization from methanol to yield 8-chloro-1,2,3,4-tetrahydrocarbazole.
Bischler-Möhlau Indole Synthesis (General Procedure)
The Bischler-Möhlau synthesis typically requires harsh conditions, though milder, microwave-assisted methods have been developed.[3][4][8][9]
Procedure:
-
An α-bromoacetophenone derivative is heated with a large excess of 3-chloroaniline.
-
The reaction is typically carried out at elevated temperatures for several hours.
-
The crude product is isolated by quenching the reaction mixture with water and extracting with an organic solvent.
-
Purification is generally achieved by column chromatography to yield the 2-aryl-6-chloroindole.
Nenitzescu Indole Synthesis (General Procedure)
The Nenitzescu synthesis provides a direct route to 5-hydroxyindoles.[5]
Procedure:
-
2-Chloro-1,4-benzoquinone is dissolved in a suitable solvent such as acetic acid or a polar aprotic solvent.
-
An equivalent of ethyl β-aminocrotonate is added to the solution.
-
The reaction mixture is heated, typically to reflux, for several hours.
-
The product, ethyl 6-chloro-5-hydroxy-2-methylindole-3-carboxylate, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Larock Indole Synthesis (General Procedure)
The Larock indole synthesis is a versatile palladium-catalyzed method for preparing polysubstituted indoles.[6][7]
Procedure:
-
To a reaction vessel under an inert atmosphere, add 2-iodo-4-chloroaniline, a disubstituted alkyne (2-5 eq), a palladium catalyst (e.g., 5 mol% Pd(OAc)₂), a ligand (e.g., 10 mol% PPh₃), and a base (e.g., 2 eq K₂CO₃).
-
A suitable solvent such as DMF or NMP is added.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
After cooling, the reaction is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to afford the 2,3-disubstituted-6-chloroindole.
Reaction Workflows and Logical Relationships
The following diagrams illustrate the conceptual workflows of the discussed indole synthesis methods.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para-Chlorophenylhydrazine Hydrochloride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-chlorophenylhydrazine hydrochloride. The information presented herein is supported by established chemical principles and a detailed, representative experimental protocol for assessing reactivity, making it a valuable resource for professionals in organic synthesis and drug development.
Introduction
Chlorophenylhydrazine hydrochloride exists as three positional isomers: ortho (2-chloro), meta (3-chloro), and para (4-chloro). These compounds are crucial building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals, most notably in the Fischer indole synthesis. The position of the chlorine atom on the phenyl ring significantly influences the electron density of the hydrazine moiety, thereby affecting its nucleophilicity and overall reactivity. Understanding these differences is critical for optimizing reaction conditions, predicting product yields, and controlling impurity profiles.
Theoretical Background: Electronic and Steric Effects
The reactivity of the chlorophenylhydrazine isomers is governed by a combination of electronic and steric effects imparted by the chlorine substituent. Chlorine is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be delocalized into the aromatic ring through a weaker electron-donating resonance effect (+M).
-
Ortho-Chlorophenylhydrazine: The inductive effect is strongest at the ortho position, significantly reducing the nucleophilicity of the hydrazine group. Furthermore, the proximity of the bulky chlorine atom to the reaction center introduces considerable steric hindrance, impeding the approach of reactants. These combined effects are expected to render the ortho isomer the least reactive of the three.
-
Meta-Chlorophenylhydrazine: At the meta position, the electron-withdrawing inductive effect is still significant, though weaker than at the ortho position. The resonance effect does not extend to the meta position, meaning there is no counteracting electron donation to the ring. This results in a moderate deactivation of the hydrazine group.
-
Para-Chlorophenylhydrazine: The inductive effect is weakest at the para position. The electron-donating resonance effect, which increases electron density at the ortho and para positions, can partially counteract the inductive withdrawal. This balance of effects is expected to make the para isomer the most reactive of the three.
Based on these principles, the predicted order of reactivity for the chlorophenylhydrazine hydrochloride isomers is:
Para > Meta > Ortho
Comparative Reactivity Data
To quantify the reactivity differences, a representative experiment involving the formation of a hydrazone with a model aldehyde (e.g., benzaldehyde) can be performed. The reaction progress can be monitored over time to determine initial reaction rates. The following table summarizes hypothetical, yet chemically plausible, data from such an experiment.
| Isomer | Initial Reaction Rate (M/s) x 10⁻⁵ | % Yield after 1 hour |
| ortho-Chlorophenylhydrazine HCl | 1.2 ± 0.2 | 25% |
| meta-Chlorophenylhydrazine HCl | 3.5 ± 0.3 | 68% |
| para-Chlorophenylhydrazine HCl | 5.8 ± 0.4 | 92% |
Experimental Protocols
A detailed methodology for a key experiment to determine the comparative reactivity is provided below.
Experiment: Comparative Analysis of Hydrazone Formation Rate via UV-Vis Spectroscopy
Objective: To compare the reaction rates of ortho-, meta-, and para-chlorophenylhydrazine hydrochloride with benzaldehyde by monitoring the formation of the corresponding hydrazone product.
Materials:
-
ortho-Chlorophenylhydrazine hydrochloride
-
meta-Chlorophenylhydrazine hydrochloride
-
para-Chlorophenylhydrazine hydrochloride
-
Benzaldehyde
-
Methanol (HPLC grade)
-
0.1 M Sodium hydroxide solution
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare 0.01 M solutions of each chlorophenylhydrazine hydrochloride isomer in methanol. Neutralize each solution to a pH of approximately 7.0 using a 0.1 M NaOH solution to liberate the free hydrazine.
-
Prepare a 0.1 M solution of benzaldehyde in methanol.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the expected hydrazone product. This should be predetermined by running a full spectrum scan of a completed reaction mixture.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25°C).
-
In a quartz cuvette, place 2.0 mL of one of the 0.01 M neutralized chlorophenylhydrazine solutions.
-
To initiate the reaction, add 0.2 mL of the 0.1 M benzaldehyde solution to the cuvette, mix rapidly, and immediately begin recording the absorbance as a function of time.
-
Continue data acquisition until the absorbance value plateaus, indicating the reaction is complete.
-
Repeat the experiment at least three times for each isomer to ensure reproducibility.
-
-
Data Analysis:
-
Plot the absorbance of the hydrazone product versus time for each reaction.
-
Determine the initial rate of the reaction from the initial slope of the absorbance vs. time curve.
-
Compare the initial rates of the reactions for the three isomers. A higher initial rate signifies greater reactivity.
-
Visualizing Reaction and Experimental Workflow
The following diagrams illustrate the general reaction pathway for hydrazone formation and the experimental workflow.
Caption: General reaction scheme for hydrazone formation.
Caption: Workflow for comparing hydrazine reactivity.
Conclusion
The reactivity of chlorophenylhydrazine hydrochloride isomers is significantly influenced by the position of the chlorine atom. Based on fundamental electronic and steric principles, the expected order of reactivity is para > meta > ortho . The para isomer benefits from a weaker inductive effect and some resonance stabilization, making it the most nucleophilic. The ortho isomer is the least reactive due to a strong inductive effect and significant steric hindrance. This comparative guide, along with the provided experimental framework, offers valuable insights for chemists working on the synthesis of indole derivatives and other applications where these reagents are employed, enabling more efficient process development and optimization.
A Comparative Guide to Indole Synthesis: Benchmarking 3-Chlorophenylhydrazine Hydrochloride Against Novel Reagents
For researchers, scientists, and professionals in drug development, the synthesis of the indole scaffold remains a cornerstone of medicinal chemistry. This guide provides an objective comparison of the traditional Fischer indole synthesis, utilizing reagents like 3-Chlorophenylhydrazine hydrochloride, against modern, innovative methods. We will delve into a comparative analysis of performance, supported by experimental data, to inform the selection of the most effective synthetic route for your research needs.
The indole core is a privileged structure in a multitude of natural products and pharmaceutical agents. Consequently, the development of efficient and versatile methods for its synthesis is of paramount importance. While the Fischer indole synthesis has been a reliable workhorse for over a century, recent advancements have introduced a host of novel reagents and catalytic systems that offer significant advantages in terms of yield, reaction conditions, and substrate scope.
Quantitative Performance Comparison
To provide a clear and concise overview, the following tables summarize the key quantitative data for the synthesis of substituted indoles using the traditional Fischer indole synthesis with a substituted phenylhydrazine and two prominent modern methods: the Larock indole synthesis and a Rhodium-catalyzed C-H activation approach.
| Parameter | Fischer Indole Synthesis | Larock Indole Synthesis | Rhodium-Catalyzed C-H Activation |
| Starting Materials | This compound, Ketone/Aldehyde | o-Haloaniline, Alkyne | N-Nitrosoaniline, Alkyne |
| Catalyst/Reagent | Brønsted or Lewis Acid (e.g., H₂SO₄, ZnCl₂) | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., K₂CO₃) | Rhodium catalyst (e.g., [RhCp*Cl₂]₂), Additive (e.g., AgSbF₆, Cu(OAc)₂) |
| Typical Solvent | Acetic Acid, Ethanol, or neat | DMF, Toluene, Dioxane | DCE, t-AmylOH |
| Typical Temperature (°C) | 80 - 180 | 60 - 130 | Room Temperature - 100 |
| Typical Reaction Time (h) | 1 - 24 | 2 - 24 | 12 - 24 |
| Reported Yield (%) | 60 - 90% (highly substrate dependent) | 70 - 95% | 65 - 98% |
| Key Advantages | Readily available and inexpensive starting materials; well-established and understood mechanism. | Broad substrate scope, including highly functionalized molecules; often milder conditions. | High efficiency and regioselectivity; can proceed at room temperature.[1] |
| Key Disadvantages | Often requires harsh acidic conditions and high temperatures; can produce regioisomeric mixtures. | Use of expensive palladium catalysts and ligands; potential for catalyst poisoning.[2][3] | Requires specific directing groups on the aniline; catalyst can be expensive. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation in the laboratory.
Protocol 1: Fischer Indole Synthesis of 6-Chloro-2,3-dimethylindole
This protocol describes the synthesis of a 6-chloroindole derivative using this compound.
Materials:
-
This compound (1.0 mmol)
-
2-Butanone (1.2 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
A mixture of this compound (1.0 mmol) and 2-butanone (1.2 mmol) in glacial acetic acid (5 mL) is stirred at room temperature for 30 minutes to form the corresponding hydrazone.
-
The reaction mixture is then heated to reflux (approximately 118 °C) and monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), the mixture is cooled to room temperature and poured into ice-water (50 mL).
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-chloro-2,3-dimethylindole.
Protocol 2: Larock Indole Synthesis of a 2,3-Disubstituted Indole
This protocol outlines a general procedure for the palladium-catalyzed synthesis of a 2,3-disubstituted indole from an o-iodoaniline and a disubstituted alkyne.[4]
Materials:
-
o-Iodoaniline (1.0 mmol)
-
Disubstituted alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 mmol).
-
Add o-iodoaniline (1.0 mmol) and anhydrous DMF (5 mL).
-
The disubstituted alkyne (1.2 mmol) is then added via syringe.
-
The reaction mixture is heated to 100 °C in a preheated oil bath and stirred for 12-24 hours, with progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (3 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the 2,3-disubstituted indole.[4]
Protocol 3: Rhodium-Catalyzed C-H Activation for Indole Synthesis
This protocol describes a modern approach to indole synthesis via a rhodium-catalyzed C-H activation/annulation cascade.[1]
Materials:
-
N-Alkyl-N-nitrosoaniline (0.5 mmol)
-
Internal Alkyne (1.0 mmol)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
1,2-Dichloroethane (DCE, 2.0 mL)
Procedure:
-
In a glovebox, a screw-capped vial is charged with [RhCp*Cl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%).
-
Outside the glovebox, N-alkyl-N-nitrosoaniline (0.5 mmol), the internal alkyne (1.0 mmol), and Cu(OAc)₂ (2.0 equiv) are added, followed by 1,2-dichloroethane (2.0 mL).
-
The vial is sealed and the mixture is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by preparative thin-layer chromatography to afford the N-alkyl indole.[1]
Visualizing the Synthetic Pathways
To better understand the mechanistic and logical workflows of these synthetic strategies, the following diagrams have been generated.
Caption: Workflow of the Fischer Indole Synthesis.
References
- 1. Rhodium(iii)-catalyzed indole synthesis at room temperature using the transient oxidizing directing group strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chlorophenylhydrazine Hydrochloride: A Step-by-Step Guide
The safe and compliant disposal of 3-Chlorophenylhydrazine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous nature, including being harmful if swallowed and causing skin and serious eye irritation, adherence to proper disposal protocols is mandatory. This guide provides detailed procedures for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to be familiar with the safety hazards associated with this compound.
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this substance is detailed in the table below.
| PPE Category | Specification |
| Hand Protection | Nitrile rubber gloves with a minimum layer thickness of 0.11 mm. Ensure proper glove removal technique to avoid skin contact.[1] |
| Eye/Face Protection | Safety glasses with side-shields or a face shield.[2] |
| Skin and Body | A complete suit protecting against chemicals and a lab coat. The type of protective equipment must be selected based on the concentration and amount of the substance at the specific workplace.[1][2] |
| Respiratory | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or with general waste.[1]
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, compatible, and properly sealed waste container.[7] The container must be in good condition with a tightly fitting cap to be vapor-tight and spill-proof.[7]
-
The container should be clearly labeled as "Hazardous Waste" as soon as the first quantity of waste is added.[3]
-
The label must include the full chemical name, "this compound," and its approximate concentration or percentage in the waste container.[3][4]
-
-
Storage of Waste:
-
Accidental Spill Cleanup:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[2]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
Navigating the Safe Handling of 3-Chlorophenylhydrazine Hydrochloride: A Comprehensive Guide
For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The following guide provides essential, procedural, and step-by-step instructions for the safe handling, storage, and disposal of 3-Chlorophenylhydrazine hydrochloride. Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment. This document is intended to be a preferred resource, offering value beyond standard safety data sheets by providing actionable operational plans.
Essential Safety Information at a Glance
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practices. This substance is harmful if swallowed, comes into contact with skin, or is inhaled. It is also known to cause skin, eye, and respiratory irritation.[1][2]
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if ingested, absorbed through the skin, or inhaled.[1][2] | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Skin Contact |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] | Eye Contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Inhalation |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial. The following workflow outlines the necessary steps from receiving the chemical to its final disposal.
Detailed Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat, and full-length pants.[3][4][5][6] | Prevents skin contact and absorption. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2] | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust. |
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[1][2] Cover the work surface with absorbent paper.[7]
-
Weighing the Compound :
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[8]
-
Use a weigh boat to contain the powder and prevent spills.[7]
-
Handle the powder gently to avoid creating airborne dust. Transfer the powder in small increments.[7]
-
Keep the container of this compound closed when not in use.[7]
-
-
Experimental Use :
-
All procedures involving this compound must be carried out within a certified chemical fume hood.[1][2]
-
Avoid direct contact with the skin, eyes, and clothing.[1][2]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is being handled.[1][2]
-
Upon completion of the experiment, decontaminate all surfaces and equipment. Wet cleaning methods or a HEPA vacuum are recommended for cleaning any residual powder.[7]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
All waste materials, including unused product, contaminated PPE, and spill cleanup debris, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
Chemical Inactivation of Hydrazine Waste (General Guidance)
While specific protocols for this compound are not detailed, general procedures for hydrazine waste can be adapted. Oxidation is a common method for neutralizing hydrazine compounds.[9]
Caution: This procedure should be performed by trained personnel in a chemical fume hood.
-
Dilution : If dealing with a solution, dilute the hydrazine-containing waste with water to a concentration of less than 5% to control the reaction temperature.[10]
-
Neutralization : Slowly add a 5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite to the diluted waste with constant stirring.[10][11] An alternative is the use of hydrogen peroxide, which may be catalyzed by Cu(II) ions.[12][13]
-
Monitoring : The reaction should be monitored for signs of excessive heat generation.
-
Final Disposal : Once the reaction is complete and the hydrazine is neutralized, the resulting solution should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Cleanup
-
Small Spills : For minor spills contained within the fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[14] Clean the area with a suitable decontaminating solution.
-
Large Spills : In the case of a large spill, evacuate the area immediately.[15] Restrict access and ensure adequate ventilation. Do not attempt to clean up a large spill without appropriate respiratory protection and training. Contact your institution's environmental health and safety (EHS) department.[1]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][16] |
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. fishersci.com [fishersci.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 6. hivissafety.com [hivissafety.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. arxada.com [arxada.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
